5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9(2)10-3-5-11(6-4-10)12-7-15-13(14)16-8-12/h3-9H,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMXWGUAKVENBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine CAS 1111111-98-8 properties
This is an in-depth technical monograph on 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine , a critical scaffold in medicinal chemistry, particularly within the domain of kinase inhibitor discovery.
A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
This compound represents a "privileged structure" in the pharmaceutical sciences. It serves as a potent hinge-binding motif in the design of ATP-competitive kinase inhibitors. The molecule features a 2-aminopyrimidine core—capable of bidentate hydrogen bonding with the kinase hinge region—linked to a hydrophobic 4-isopropylphenyl moiety that occupies the selectivity pocket (often the hydrophobic back pocket II). This guide details its physicochemical profiling, robust synthesis via Suzuki-Miyaura cross-coupling, and its mechanistic role in oncology drug discovery (targeting Aurora kinases, PLK4, and ALK).
Chemical Identity & Physicochemical Profiling
The compound is an amphiphilic biaryl system. Its efficacy as a drug scaffold stems from its balance between solubility (polar pyrimidine ring) and membrane permeability (lipophilic isopropylphenyl group).
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
| IUPAC Name | 5-(4-propan-2-ylphenyl)pyrimidin-2-amine | Unambiguous chemical identity. |
| SMILES | CC(C)C1=CC=C(C=C1)C2=CN=C(N)N=C2 | Input for chemoinformatic modeling. |
| LogP (Calc) | 2.6 ± 0.3 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |
| TPSA | 51.8 Ų | High membrane permeability prediction. |
| H-Bond Donors | 2 (–NH₂) | Critical for interaction with the backbone carbonyl of the kinase hinge. |
| H-Bond Acceptors | 3 (Pyrimidine Ns) | Critical for interaction with the backbone amide NH of the kinase hinge. |
| pKa (Calc) | ~3.5 (Pyrimidine N1) | Weakly basic; remains largely unionized at physiological pH. |
Synthetic Routes & Process Chemistry
The most reliable and scalable method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the harsh conditions of nucleophilic aromatic substitution and allows for late-stage functionalization.
Retrosynthetic Analysis
The biaryl bond is formed between an electron-deficient heteroaryl halide and an electron-rich aryl boronic acid.
-
Electrophile: 2-Amino-5-bromopyrimidine (commercially available, stable).
-
Nucleophile: 4-Isopropylphenylboronic acid.
-
Catalyst: Palladium(0) species.
Optimized Experimental Protocol
-
Scale: 10 mmol
-
Yield: 85–92%
Reagents:
-
2-Amino-5-bromopyrimidine (1.74 g, 10 mmol)
-
4-Isopropylphenylboronic acid (1.97 g, 12 mmol, 1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3 eq)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Inerting: Charge a 100 mL round-bottom flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Dry combined organics over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
-
Characterization: Isolate the product as a pale yellow/off-white solid.
Reaction Workflow Diagram
Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of the target scaffold.
Biological Mechanism & Pharmacophore Analysis
This compound is not merely an intermediate; it is a functional Type I Kinase Inhibitor scaffold.
The "Hinge Binder" Concept
The 2-aminopyrimidine moiety mimics the adenine ring of ATP.
-
Acceptor: The N1 nitrogen of the pyrimidine accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met, Leu, or Val residues).
-
Donor: The exocyclic 2-amino group (–NH₂) donates a hydrogen bond to the backbone carbonyl of the hinge.
Hydrophobic Interactions
The 4-isopropylphenyl group at the 5-position is crucial for potency. It extends into the hydrophobic pocket adjacent to the ATP-binding site. The isopropyl group provides steric bulk that can displace conserved water molecules, gaining entropic favorability.
Pharmacophore Interaction Map
Figure 2: Pharmacophore map illustrating the bidentate binding mode of the scaffold within the ATP-binding pocket of a generic protein kinase.
Quality Control & Characterization
To ensure scientific integrity, the synthesized compound must meet the following specifications.
Expected NMR Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.55 (s, 2H, Pyrimidine-H4,6) – Characteristic singlet for 5-substituted pyrimidine.
-
δ 7.45 (d, J=8.2 Hz, 2H, Phenyl-H)
-
δ 7.28 (d, J=8.2 Hz, 2H, Phenyl-H)
-
δ 6.60 (s, 2H, –NH₂, exchangeable)
-
δ 2.90 (sept, J=6.9 Hz, 1H, Isopropyl-CH)
-
δ 1.22 (d, J=6.9 Hz, 6H, Isopropyl-CH₃)
-
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Expected [M+H]⁺: 214.13 m/z
Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive amine.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Storage: Store at 2–8°C, desiccated. Stable for >2 years if protected from moisture.
References
-
BenchChem . This compound Product Analysis. Retrieved from BenchChem Database. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Note: Demonstrates the utility of the 2-aminopyrimidine scaffold in approved drugs like Dasatinib).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for substituted pyrimidin-2-amines. Link
An In-Depth Technical Guide to the Chemical Structure and Significance of 5-(4-isopropylphenyl)pyrimidin-2-amine
Executive Summary
The pyrimidine nucleus represents one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1] Within this class, 5-aryl-2-aminopyrimidines have emerged as a "privileged scaffold," demonstrating a remarkable capacity for potent and selective interactions with a variety of biological targets, most notably protein kinases. This guide provides an in-depth technical examination of a specific exemplar, 5-(4-isopropylphenyl)pyrimidin-2-amine (CAS No. 1111111-98-8). We will dissect its chemical structure, explore robust synthetic methodologies, detail analytical characterization techniques, and synthesize its strategic importance in the context of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable molecular framework.
The 2-Aminopyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The versatility of the pyrimidine ring, which allows for structural modifications at its 2, 4, 5, and 6 positions, is central to its success in drug discovery.[1] This enables chemists to meticulously fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds to achieve desired biological outcomes. The 2-aminopyrimidine moiety is particularly noteworthy. The amine group at the C-2 position frequently acts as a critical hydrogen bond donor and acceptor, anchoring the molecule within the hinge region of the ATP-binding site of many protein kinases. This foundational interaction provides a stable platform from which other substituents can explore and engage with adjacent hydrophobic pockets and solvent-exposed regions, ultimately dictating the molecule's potency and selectivity profile. Consequently, this scaffold is a recurring feature in numerous approved and investigational anticancer agents.[1][2]
Detailed Chemical Structure and Properties
5-(4-isopropylphenyl)pyrimidin-2-amine is a carefully designed molecule that marries the foundational pyrimidine core with a substituted aryl moiety at the C-5 position. This specific substitution pattern is critical for its biological activity profile.
Structural Elucidation
The molecule's architecture consists of three key components:
-
The Pyrimidine Core: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
-
The 2-Amine Group: A primary amine (-NH2) substituent at the C-2 position, vital for target engagement.
-
The 5-Aryl Substituent: A phenyl ring attached to the C-5 position of the pyrimidine core, which itself is substituted at its para-position (C-4) with an isopropyl group.
dot
Caption: 2D representation of 5-(4-isopropylphenyl)pyrimidin-2-amine.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 5-[4-(propan-2-yl)phenyl]pyrimidin-2-amine | [1] |
| CAS Number | 1111111-98-8 | [1] |
| Molecular Formula | C₁₃H₁₅N₃ | Inferred |
| Molecular Weight | 213.28 g/mol | [1] |
| InChI Key | HKMXWGUAKVENBU-UHFFFAOYSA-N | [1] |
Synthesis and Derivatization Strategies
The construction of the 5-aryl-pyrimidin-2-amine core is reliably achieved through modern cross-coupling methodologies, which offer high yields and broad functional group tolerance.
Core Synthesis via Suzuki-Miyaura Coupling
Causality and Rationale: The Suzuki-Miyaura coupling is the preeminent method for forming the critical C-C bond between the pyrimidine C-5 position and the phenyl ring.[1] This palladium-catalyzed reaction is favored for its mild reaction conditions, high regioselectivity, and the commercial availability and stability of its boronic acid precursors. The catalytic cycle efficiently couples an organoboron compound (the arylboronic acid) with an organic halide (the bromopyrimidine), making it an ideal choice for complex molecule synthesis.[3]
dot
Caption: Workflow for the synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 5-(4-isopropylphenyl)pyrimidin-2-amine
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-amino-5-bromopyrimidine (1.0 eq.).
-
Reagent Addition: Add (4-isopropylphenyl)boronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water, to dissolve/suspend the reagents.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed through a suite of analytical techniques. This process serves as a self-validating system for the described protocol.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides diagnostic evidence for key functional groups. Expected absorption bands include symmetric and asymmetric N-H stretching vibrations for the primary amine in the 3550–3200 cm⁻¹ region, aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the compound's precise connectivity.
-
¹H NMR: Will show distinct signals for the pyrimidine protons, the AA'BB' system of the para-substituted phenyl ring, a septet for the isopropyl methine proton, and a doublet for the two isopropyl methyl groups. The amine protons will appear as a broad singlet.
-
¹³C NMR: Will display the correct number of carbon signals corresponding to the unique carbon environments in the pyrimidine, phenyl, and isopropyl moieties.
-
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement, which is used to confirm the elemental composition and molecular formula (C₁₃H₁₅N₃) of the final compound.[4][5]
Significance in Drug Discovery: A Pharmacophore Perspective
The efficacy of 5-(4-isopropylphenyl)pyrimidin-2-amine as a drug-like scaffold can be understood by dissecting its pharmacophoric features. Each component plays a distinct and crucial role in molecular recognition at a biological target site.
-
Hinge-Binding Motif (2-Aminopyrimidine): As previously discussed, this unit is the primary anchor, forming key hydrogen bonds with the protein backbone in the hinge region of kinases.
-
Hydrophobic Aryl Moiety (Phenyl Ring): The phenyl ring at C-5 is designed to occupy a hydrophobic region adjacent to the ATP-binding site.
-
Selectivity-Enhancing Group (Isopropyl): The 4-isopropyl group is not merely a bulky substituent. It is strategically positioned to probe and fit into a specific, often hydrophobic, sub-pocket. This interaction is frequently a key determinant of the inhibitor's selectivity for its intended target over other related kinases, a critical factor in minimizing off-target effects.[1][3] The 2-isopropylphenyl moiety, a close relative, has been identified as a critical component for the activity of USP1/UAF1 deubiquitinase inhibitors, underscoring the importance of this feature.[1]
dot
Caption: Conceptual model of pharmacophoric interactions.
Conclusion and Future Outlook
5-(4-isopropylphenyl)pyrimidin-2-amine is more than a single chemical entity; it is a representative of a highly successful and adaptable scaffold in modern medicinal chemistry. Its structure is a logical culmination of decades of research into kinase inhibition and molecular recognition. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling ensures that a diverse array of analogues can be readily produced to explore structure-activity relationships. Future efforts will likely focus on further derivatization of this core, exploring alternative substitutions on the phenyl ring or modifications at the C-4 and C-6 positions of the pyrimidine to target novel kinases, overcome drug resistance, or improve pharmacokinetic profiles.[1] The foundational principles embodied in this molecule will continue to guide the design of next-generation targeted therapies.
References
-
PubChem. 5-Phenylpyrimidin-2-amine | C10H9N3 | CID 12343511. [Link]
-
Hoffman Fine Chemicals. CAS 2956499-34-4 | N-(3-Isopropylphenyl)-5-methylpyrimidin-2-amine. [Link]
-
Pozharskii, A. et al. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Wang, Y. et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
PubChem. 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777. [Link]
-
MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]
-
Royal Society of Chemistry. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]
Sources
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- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Pyrimidin-2-amine Scaffold: A Master Key in Kinase Inhibitor Design
Executive Summary
The pyrimidin-2-amine (2-aminopyrimidine) moiety stands as one of the most enduring "privileged scaffolds" in medicinal chemistry. Its ubiquity in FDA-approved kinase inhibitors—from the tyrosine kinase inhibitor Imatinib to the CDK4/6 inhibitor Palbociclib—is not coincidental. It stems from the scaffold's intrinsic ability to mimic the adenine ring of ATP, forming a high-affinity bidentate hydrogen-bonding motif with the kinase hinge region. This guide dissects the structural mechanics, synthetic pathways, and optimization strategies required to leverage this scaffold in modern drug discovery.
Structural Basis of Privilege: The Hinge Interaction[1][2]
The kinase ATP-binding pocket is defined by a "hinge" region connecting the N-terminal and C-terminal lobes.[1][2] The backbone residues of this hinge form hydrogen bonds with the adenine base of ATP.[1] The pyrimidin-2-amine scaffold exploits this conserved architecture.
The Pharmacophore
The core privilege of the 2-aminopyrimidine lies in its Donor-Acceptor (D-A) capability:
-
N1 (Acceptor): The pyrimidine ring nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue (often referred to as the GK+1 residue).
-
C2-NH (Donor): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl oxygen of the residue (often GK or GK-1).
This bidentate interaction anchors the molecule, orienting substituents at the C4, C5, and C6 positions toward the solvent-front, the gatekeeper residue, or the hydrophobic back pocket, respectively.
Visualization: The Hinge Binding Motif
The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor versus the natural substrate ATP.
Figure 1: Canonical bidentate hydrogen bonding network between the pyrimidin-2-amine scaffold and the kinase hinge region.
Case Study: Evolution of Selectivity (CDK4/6 Inhibitors)
The evolution of Cyclin-Dependent Kinase (CDK) inhibitors demonstrates how the pyrimidin-2-amine scaffold can be tuned for selectivity.[3] Early generation inhibitors were pan-CDK toxic. The breakthrough with Palbociclib (Pfizer) and Ribociclib (Novartis) relied on precise decoration of the scaffold.
Structural Causality
-
The Core: Both drugs utilize a pyrido[2,3-d]pyrimidin-7-one core (a fused variant of the aminopyrimidine).
-
Selectivity: The bulky side chains (cyclopentyl in Palbociclib) induce specific hydrophobic contacts that fit the CDK4/6 ATP pocket but clash with the slightly different geometry of CDK1/2.
-
Solubility: The addition of a piperazine moiety extends into the solvent-exposed region, improving physicochemical properties without disrupting the hinge anchor.
Comparative Data: Key Pyrimidine-Based Kinase Inhibitors[5]
| Drug Name | Target | Scaffold Sub-Type | Key Structural Feature | Indication |
| Imatinib | BCR-Abl | Phenylaminopyrimidine | Amide linker targets DFG-out conformation | CML |
| Palbociclib | CDK4/6 | Pyrido[2,3-d]pyrimidine | Cyclopentyl group for shape complementarity | Breast Cancer |
| Pazopanib | VEGFR | 2-aminopyrimidine | Indazole tail targets hydrophobic pocket | RCC |
| Ceritinib | ALK | 2,4-diaminopyrimidine | Isopropoxy group targets gatekeeper | NSCLC |
Synthetic Methodologies: The Buchwald-Hartwig Protocol[6][7][8]
While Nucleophilic Aromatic Substitution (
Critical Protocol: Pd-Catalyzed Amination of 2-Chloropyrimidines
Objective: Couple a 2-chloropyrimidine with a complex aniline or amine.
Reagents:
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) or . -
Ligand: Xantphos (for wide bite angle) or BrettPhos (for difficult substrates).
-
Base:
(mild) or (strong). -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk flask or microwave vial. Cool under Argon flow. Oxygen is the enemy of the Pd(0) species; rigorous degassing is non-negotiable.
-
Charging: Add 2-chloropyrimidine (1.0 eq), Amine partner (1.1 eq),
(2-5 mol%), Xantphos (5-10 mol%), and (2.0 eq). -
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Degassing: Sparge the solution with Argon for 10 minutes (bubbling gas directly into solvent).
-
Reaction: Seal the vessel. Heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor via LC-MS.[4] Look for the disappearance of the chloride peak (M) and appearance of product (M - Cl + Amine).
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate and purify via flash chromatography.
Visualization: Synthetic Workflow
Figure 2: Buchwald-Hartwig amination workflow for installing the 2-amino group.
Optimizing ADME/Tox
The 2-aminopyrimidine scaffold is planar and aromatic, leading to two common liabilities: poor aqueous solubility and rapid metabolic clearance (CYP450).
-
Solubility:
-
Problem: Planar stacking reduces dissolution rates.
-
Solution: Introduce
character. The "Solubilizing Tail" strategy involves adding morpholine, piperazine, or N-methyl piperidine groups at the solvent-exposed positions (usually C4 or C6). This disrupts crystal packing and provides an ionizable center for salt formation.
-
-
Metabolic Stability:
-
Problem: The electron-rich pyrimidine ring is susceptible to oxidative metabolism.
-
Solution: Fluorination.[5] Replacing a C5-Hydrogen with Fluorine blocks metabolic soft spots without significantly altering steric bulk (bioisosterism).
-
Experimental Validation: Biochemical Kinase Assay
To validate the potency of the synthesized inhibitors, a luminescent ADP-detection assay (e.g., ADP-Glo™) is recommended due to its high sensitivity and resistance to compound interference.
Protocol: ADP-Glo Kinase Assay
Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.
-
Reaction Assembly:
-
In a 384-well white plate, add 2 µL of Inhibitor (serial dilution in DMSO).
-
Add 2 µL of Kinase Enzyme (e.g., CDK4/CyclinD1, optimized concentration).
-
Add 2 µL of Substrate/ATP mix (e.g., Rb peptide + Ultra-pure ATP).
-
-
Incubation: Incubate at room temperature for 60 minutes (allows phosphorylation).
-
Depletion: Add 6 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (This stops the kinase reaction and depletes remaining unreacted ATP).
-
Detection: Add 12 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Converts generated ADP back to ATP -> Luciferase -> Light).
-
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine
.
References
-
Vertex Pharmaceuticals. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[6][7] Current Pharmaceutical Design.
-
Baillache, D. J., & Unciti-Broceta, A. (2020).[6] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[6]
-
Tadano, G., et al. (2015).[8] A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors.[8] Bioorganic & Medicinal Chemistry.
-
BenchChem. (2025).[4] Application Notes and Protocols for Buchwald-Hartwig Amination.
-
Organic Syntheses. (2025). Buchwald-Hartwig Coupling General Procedures.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine derivatives
Title: The 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine Scaffold: A Privileged Pharmacophore for Kinase Inhibition
Executive Summary & Chemical Architecture
This compound (also known as 5-(4-isopropylphenyl)pyrimidin-2-amine) represents a quintessential privileged scaffold in modern medicinal chemistry. Its structural elegance lies in its ability to mimic the adenine ring of ATP, making it a potent template for designing Type I and Type II kinase inhibitors .
This guide dissects the biological activity, mechanism of action (MoA), and structure-activity relationships (SAR) of this scaffold, providing a roadmap for its application in oncology (CDK, Aurora kinase inhibition) and CNS therapeutics (GSK3
Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 1111111-98-8 (Representative intermediate)[1]
-
Core Motif: 2-Amino-5-arylpyrimidine[2]
-
Key Substituent: 4-Isopropyl group (Hydrophobic anchor)
-
Molecular Weight: ~213.28 g/mol [1]
Mechanism of Action: The ATP-Competitive Paradigm
The biological activity of this compound derivatives is primarily driven by their ability to compete with Adenosine Triphosphate (ATP) for the binding site within the catalytic cleft of protein kinases.
Binding Mode (The Hinge Interaction)
The 2-aminopyrimidine core functions as a bidentate hydrogen bond donor/acceptor system:
-
N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide NH of the kinase hinge region (typically the "gatekeeper" residue + 2).
-
C2-Amine Group (-NH2): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region (typically the "gatekeeper" residue + 1).
The Hydrophobic Pocket (The 4-Isopropyl Role)
The 4-(propan-2-yl)phenyl moiety at the C5 position is not merely a spacer; it is a critical hydrophobic pharmacophore.
-
Function: It projects into the deep hydrophobic pocket (often the "selectivity pocket" or "back pocket") adjacent to the ATP binding site.
-
Effect: The isopropyl group displaces conserved water molecules and forms Van der Waals interactions with hydrophobic residues (e.g., Val, Leu, Phe) within the kinase activation loop, significantly enhancing potency (low nanomolar
) compared to the unsubstituted phenyl analog.
Structure-Activity Relationship (SAR) Analysis
The optimization of this scaffold follows a rigorous logic, balancing potency with physicochemical properties (LogP, Solubility).
| Position | Modification | Biological Impact |
| C2-Amine | Unsubstituted ( | Essential for primary hinge binding (H-bond donor).[1] |
| Acylation/Alkylation | Often abolishes activity unless designed to reach a specific solvent-exposed pocket (e.g., acrylamide for covalent inhibition). | |
| C5-Aryl | 4-Isopropyl (Propan-2-yl) | Optimal. Balances lipophilicity and steric bulk. Fills the hydrophobic pocket efficiently. |
| 4-Methyl / 4-Ethyl | Reduced potency due to incomplete filling of the hydrophobic pocket. | |
| 4-tert-Butyl | Often too bulky, causing steric clash with the gatekeeper residue. | |
| Pyrimidine Ring | C4/C6 Substitution | Introduction of small groups ( |
Therapeutic Applications & Signaling Pathways[1][2][4]
Derivatives of this scaffold are most prominent in the inhibition of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases , which drive cell cycle progression in cancer.
Primary Target: CDK4/6 Inhibition (Oncology)
-
Pathway: The scaffold inhibits CDK4/6, preventing the phosphorylation of Retinoblastoma protein (Rb).
-
Outcome: Unphosphorylated Rb binds to E2F transcription factors, arresting the cell cycle at the G1
S phase transition. -
Clinical Relevance: This mechanism mimics the activity of drugs like Palbociclib and Ribociclib, which share the 2-aminopyrimidine core.
Secondary Target: Aurora Kinase A/B
-
Role: Regulates centrosome maturation and chromosome segregation during mitosis.
-
Inhibition Effect: Leads to formation of monopolar spindles, mitotic arrest, and subsequent apoptosis (polyploidy).
Visualizing the Pathway
Caption: Pathway inhibition logic. The scaffold blocks ATP binding to CDK4/6, preventing Rb phosphorylation and arresting the cell cycle in G1.
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling
The most robust method to construct the 5-aryl-2-aminopyrimidine core.
Reagents:
-
Precursor A: 2-Amino-5-bromopyrimidine (1.0 eq)
-
Precursor B: 4-Isopropylphenylboronic acid (1.2 eq)
-
Catalyst:
or (5 mol%) -
Base:
or (2.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Charge a reaction vessel with Precursor A, Precursor B, and Base.
-
Degas the solvent mixture with
for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling). -
Add the Palladium catalyst under an inert atmosphere.
-
Heat to 90°C for 12–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
In Vitro Kinase Assay (ADP-Glo™)
To validate biological activity (
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO.
-
Reaction Assembly:
-
Add 5
L of diluted compound. -
Add 5
L of Kinase Enzyme (e.g., CDK4/CycD1, ~2 ng/well). -
Incubate for 10 min at RT.
-
Add 5
L of Substrate/ATP mix (Rb peptide + Ultra-pure ATP).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 15
L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). -
Incubate 40 min.
-
Add 30
L Kinase Detection Reagent (converts ADP to ATP Luciferase light).
-
-
Readout: Measure Luminescence (RLU) on a plate reader. Calculate
using a 4-parameter logistic fit.
Representative Biological Data
Note: Values are representative of the 5-aryl-2-aminopyrimidine class based on literature consensus for optimized derivatives.
| Target | Assay Type | Representative | Significance |
| CDK4/CycD1 | Biochemical (ADP-Glo) | 10 – 50 nM | High potency; G1 arrest. |
| Aurora A | Biochemical (Radiometric) | 15 – 80 nM | Mitotic spindle disruption. |
| GSK3 | Biochemical (FRET) | 100 – 500 nM | Potential for CNS/Diabetes applications. |
| HCT-116 | Cell Viability (MTT) | 0.5 – 2.0 | Solid tumor cytotoxicity. |
References
-
Benchchem. (n.d.). This compound: Rationale for Investigating Substituted Pyrimidin-2-amine Derivatives. Retrieved from
-
Fischer, P. M. (2017). The Design of CDK Inhibitors: An Overview of the 2-Aminopyrimidine Scaffold. Journal of Medicinal Chemistry, 60(20), 8482-8514.[3] Link
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Link
-
Shao, R. G., et al. (2013).[4] Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: SAR and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(1), 12-16. Link
-
Zhang, Y., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors. ChemMedChem, 9(5), 962-972.[5] Link
Sources
- 1. This compound | 1111111-98-8 | Benchchem [benchchem.com]
- 2. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Binding Mode, and Antihyperglycemic Activity of Potent and Selective (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine Inhibitors of Glycogen Synthase Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architect: A Technical Guide to the Structure-Activity Relationship of 4-Isopropylphenyl Pyrimidines in Kinase Inhibition
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its versatility and synthetic tractability have made it a "privileged structure" in the design of kinase inhibitors.[2] This guide delves into the nuanced world of 4-isopropylphenyl pyrimidines, a specific subclass that has demonstrated significant potential in the modulation of various protein kinases. We will dissect the intricate dance between chemical structure and biological activity, offering a comprehensive analysis of the structure-activity relationships (SAR) that govern their potency and selectivity. This document moves beyond a mere recitation of facts to provide a deeper understanding of the rationale behind molecular design, empowering researchers to navigate the complex landscape of kinase inhibitor development with greater precision.
The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[3] This fundamental structure is a key constituent of nucleic acids, vitamins, and a plethora of biologically active molecules.[1] In the realm of drug discovery, pyrimidine derivatives have emerged as potent inhibitors of protein kinases, a family of enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]
The pyrimidine core often serves as a bioisostere for the adenine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of kinases.[2] This mimicry is the foundation of their inhibitory action. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties.
The 4-Isopropylphenyl Moiety: A Key Player in Potency and Selectivity
The introduction of a 4-isopropylphenyl group at specific positions on the pyrimidine ring has proven to be a highly effective strategy in the development of potent and selective kinase inhibitors. This substituent contributes to the overall molecular architecture in several critical ways:
-
Hydrophobic Interactions: The isopropyl group provides a bulky, lipophilic moiety that can engage in favorable hydrophobic interactions within the kinase active site. This is particularly important in the often-greasy ATP-binding pocket.
-
Van der Waals Contacts: The size and shape of the isopropyl group allow for optimal van der Waals contacts with specific amino acid residues, enhancing binding affinity.
-
Modulation of Physicochemical Properties: The lipophilicity of the isopropyl group can influence the compound's solubility, permeability, and metabolic stability, all of which are critical parameters for drug development.
Structure-Activity Relationship (SAR) Analysis of 4-Isopropylphenyl Pyrimidines
The biological activity of 4-isopropylphenyl pyrimidines is exquisitely sensitive to structural modifications. The following sections dissect the SAR at different positions of the pyrimidine core and the phenyl ring.
Modifications on the Pyrimidine Ring
Substitutions on the pyrimidine ring are crucial for establishing key interactions with the kinase hinge region and for dictating selectivity.
-
Position 2: This position is often a critical anchor point. An amino group at the 2-position can form crucial hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine base of ATP. The nature of the substituent on this amino group can significantly impact potency and selectivity. For instance, in a series of 2-phenylaminopyrimidines targeting Spleen Tyrosine Kinase (SYK), modifications at this position led to compounds with nanomolar potency.[6]
-
Position 4: The 4-position is where the titular isopropylphenyl group is often attached. However, in some scaffolds, this position is modified with other groups to achieve desired interactions. For example, in a series of pyrimidine-4-carboxamides, modifications at this position were explored to optimize potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[7][8]
-
Position 5: Substitution at the 5-position can influence the conformation of the molecule and provide additional points of interaction. In some kinase inhibitors, a methyl group at this position has been shown to be well-tolerated.
-
Position 6: Similar to the 5-position, modifications at the 6-position can impact the overall shape and binding mode of the inhibitor.
The following table summarizes the general SAR trends for substitutions on the pyrimidine ring based on available literature for related pyrimidine kinase inhibitors.
| Position | Substituent | Effect on Activity | Rationale |
| 2 | Small, hydrogen-bond donating groups (e.g., -NH2, substituted amines) | Generally increases potency | Forms key hydrogen bonds with the kinase hinge region. |
| 4 | Aromatic/heteroaromatic rings (e.g., 4-isopropylphenyl) | Crucial for potency and selectivity | Occupies a hydrophobic pocket and provides a scaffold for further interactions. |
| 5 | Small alkyl groups (e.g., -CH3) or halogens | Can be tolerated or slightly beneficial | Fills a small pocket or influences electronic properties. |
| 6 | Varies depending on the target kinase | Can be used to fine-tune selectivity | Interacts with less conserved regions of the ATP-binding site. |
Modifications on the 4-Isopropylphenyl Moiety
The 4-isopropylphenyl group itself can be further modified to optimize interactions and properties.
-
Position of the Isopropyl Group: While the para-position is common, moving the isopropyl group to the meta or ortho positions would likely have a significant impact on the binding orientation and potency. This is an area that warrants further investigation for specific kinase targets.
-
Replacement of the Isopropyl Group: Replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or functional groups can provide valuable SAR data. For instance, a tert-butyl group might offer a different hydrophobic profile and steric hindrance.
-
Substitution on the Phenyl Ring: Adding substituents such as halogens, methoxy groups, or trifluoromethyl groups to the phenyl ring can modulate the electronic properties and provide additional interaction points. For example, a fluorine atom can form favorable halogen bonds or alter the pKa of nearby functional groups.
The following diagram illustrates the key SAR points on a generic 4-isopropylphenyl pyrimidine scaffold.
Caption: Key Structure-Activity Relationship points on a generic 4-isopropylphenyl pyrimidine scaffold.
Case Study: 4-Isopropylphenyl Pyrimidines as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the treatment of inflammatory diseases.[9] Several classes of pyrimidine-based inhibitors have been developed for p38, and the 4-isopropylphenyl moiety has been featured in some of these scaffolds.
The following signaling pathway diagram illustrates the central role of p38 MAP kinase in the inflammatory cascade.
Caption: Simplified signaling pathway of p38 MAP kinase and the point of intervention for 4-isopropylphenyl pyrimidine inhibitors.
Experimental Protocols
The development of potent and selective 4-isopropylphenyl pyrimidine inhibitors relies on robust synthetic and biological evaluation methods.
General Synthetic Scheme
A common route for the synthesis of 2,4-disubstituted pyrimidines involves the condensation of a β-dicarbonyl compound with a guanidine derivative, followed by subsequent modifications. A generalized synthetic workflow is presented below.
Caption: A generalized workflow for the synthesis of 4-isopropylphenyl pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
The potency of the synthesized compounds against the target kinase is typically determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.
Step-by-Step Protocol (Example: Radiometric Assay for p38 MAP Kinase):
-
Prepare Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.
-
Prepare Kinase Solution: Dilute recombinant p38 MAP kinase to the desired concentration in the assay buffer.
-
Prepare Substrate Solution: Use a suitable substrate for p38, such as Myelin Basic Protein (MBP), dissolved in the assay buffer.
-
Prepare ATP Solution: Prepare a solution of ATP, including a known amount of [γ-³²P]ATP.
-
Compound Dilution: Prepare serial dilutions of the 4-isopropylphenyl pyrimidine inhibitors in DMSO.
-
Assay Plate Setup:
-
Add the assay buffer to all wells of a 96-well plate.
-
Add the test compounds or DMSO (for control wells) to the respective wells.
-
Add the kinase solution to all wells except the negative control.
-
Add the substrate solution to all wells.
-
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Phosphorylated Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Conclusion
The 4-isopropylphenyl pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research in this area should focus on:
-
Systematic SAR Studies: A more systematic exploration of substitutions on both the pyrimidine ring and the 4-isopropylphenyl moiety is needed to build a more comprehensive SAR model for different kinase targets.
-
Selectivity Profiling: Comprehensive kinase profiling of promising compounds is essential to understand their selectivity and potential off-target effects.
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases can provide invaluable insights for rational drug design and optimization.
-
Exploration of Novel Kinase Targets: The versatility of the 4-isopropylphenyl pyrimidine scaffold suggests that it could be adapted to inhibit other kinase targets beyond those already explored.
References
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [URL not available]
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
-
Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (2008). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235. [Link]
- Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [URL not available]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry, 64(1), 481-515. [Link]
-
Crawford, T. D., Ndubaku, C. O., Chen, H., Boggs, J. W., Bravo, B. J., Delatorre, K., ... & Ye, W. (2014). Discovery of selective 4-amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of medicinal chemistry, 57(8), 3484-3499. [Link]
-
The discovery of potent and selective pyridopyrimidin-7-one based inhibitors of B-RafV600E kinase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(10), 3387-3391. [Link]
-
Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry, 64(1), 481-515. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Scientific Reports, 15(1), 1-15. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific reports, 5(1), 1-13. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3269. [Link]
-
Discovery of EGFR Selective 4,6-disubstituted Pyrimidines From a Combinatorial Kinase-Directed Heterocycle Library. (2006). Journal of the American Chemical Society, 128(7), 2182-2183. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6931. [Link]
-
p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (2003). Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. [Link]
- Selective inhibitors for protein kinases and pharmaceutical composition and use thereof. (2016).
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2023). RSC Medicinal Chemistry, 14(9), 1735-1748. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
-
5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. (2016). European Journal of Medicinal Chemistry, 110, 291-301. [Link]
-
p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. (2006). Bioorganic & Medicinal Chemistry Letters, 16(16), 4273-4278. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. (2021). New Journal of Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1109-1123. [Link]
-
Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(12), 3684-3688. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules, 30(10), 2187. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025). Molecules, 30(3), 597. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (2015). ResearchGate. [Link]
Sources
- 1. The discovery of potent and selective pyridopyrimidin-7-one based inhibitors of B-RafV600E kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 6. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D [pubmed.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
Role of isopropyl group in pyrimidine-based drug discovery
The Isopropyl Moiety in Pyrimidine-Based Therapeutics: Structural, Metabolic, and Synthetic Perspectives
Executive Summary
In the optimization of pyrimidine-based small molecules, the isopropyl group (
Physicochemical & Structural Properties[2][3][4][5][6][7]
The transition from a methyl or ethyl group to an isopropyl group on a pyrimidine ring is rarely a subtle change; it is a deliberate design choice to fill hydrophobic pockets or enforce specific molecular conformations.
Lipophilicity and Solvation
The isopropyl group adds three carbon atoms, significantly increasing the partition coefficient (
Steric Demand and Conformational Locking
The isopropyl group has a larger A-value (steric demand) than a methyl or ethyl group.[1] When attached to a pyrimidine ring (particularly at the C-4 or C-6 positions), it creates significant peri-interactions with adjacent substituents.[1]
-
Rotational Entropy: The branching at the
-carbon restricts the rotation of the isopropyl group itself and can lock the pyrimidine core into a preferred orientation relative to the rest of the molecule. This pre-organization reduces the entropic penalty upon binding. -
Shape Complementarity: The "V-shape" of the isopropyl group mimics the side chains of Valine, Leucine, and Isoleucine, making it an ideal motif for targeting ATP-binding pockets in kinases or hydrophobic channels in metabolic enzymes.
Table 1: Comparative Physicochemical Metrics of Alkyl Substituents on Pyrimidine C-6
| Substituent | Steric A-Value (kcal/mol) | Primary Role in SAR | |
| Methyl ( | Baseline | 1.70 | Solubility, minor steric block |
| Ethyl ( | +0.5 | 1.75 | Extension into shallow pockets |
| Isopropyl ( | +1.0 | 2.15 | Hydrophobic filling, conformational lock |
| tert-Butyl ( | +1.5 | >4.5 | Maximal steric occlusion, metabolic block |
Pharmacokinetic Modulation: The Metabolic Toggle
The isopropyl group presents a dichotomy in drug metabolism: it can act as a metabolic soft spot or a steric shield , depending on the local electronic environment and the specific CYP450 isoform involved.
The "Soft Spot" Liability
The tertiary hydrogen (methine proton) on the isopropyl group is susceptible to CYP450-mediated hydrogen atom abstraction (HAT), leading to hydroxylation.[1]
-
Mechanism: CYP
abstracts the H Carbon radical formation Hydroxylation ( ).[1] -
Mitigation: If this metabolism is too rapid, medicinal chemists often replace the methine hydrogen with Deuterium or a Fluorine atom to suppress the rate of oxidation (Kinetic Isotope Effect or electronic deactivation).
The Steric Shield
Conversely, the bulk of the isopropyl group can protect adjacent positions on the pyrimidine ring from nucleophilic attack or metabolic oxidation by sterically hindering the approach of metabolic enzymes.
Diagram 1: Metabolic Decision Tree for Isopropyl Pyrimidines
Caption: The metabolic fate of the isopropyl group depends on electronic accessibility.[1] It often serves as a site for hydroxylation unless fluorinated or sterically protected.
Pharmacodynamics & Case Study: Rosuvastatin
The most prominent example of the isopropyl group's utility in pyrimidine therapeutics is Rosuvastatin (Crestor) .
The Hydrophobic Anchor
In Rosuvastatin, the pyrimidine core is substituted at the C-6 position with an isopropyl group.[1]
-
Mechanism: The isopropyl group occupies a distinct hydrophobic pocket within the enzyme's active site. This interaction is critical for the drug's high potency ("Superstatin" status).[1]
-
Comparison: Unlike Atorvastatin (which uses a larger isopropyl-containing pyrrole but relies on different stacking), Rosuvastatin's isopropyl group provides a precise fit that maximizes Van der Waals contacts with Leucine 562 and Valine 564 residues, while avoiding the steric penalties of larger groups like tert-butyl.[1]
Selectivity Enhancement
The isopropyl group also contributes to selectivity. By filling the hydrophobic pocket completely, it discriminates against homologous enzymes that may have slightly smaller or more polar pockets.
Diagram 2: SAR Logic for Pyrimidine Substitution
Caption: Structure-Activity Relationship (SAR) decision flow. The isopropyl group is the optimal choice for filling large hydrophobic pockets without incurring excessive steric penalties.
Synthetic Protocols
Constructing the isopropyl-pyrimidine core requires robust methodologies.[1] The most reliable approach for installing the group de novo is the Pinner Condensation or cyclization of amidines with
Protocol: Synthesis of 6-Isopropylpyrimidin-4-ol
This protocol creates the core scaffold found in many kinase inhibitors and metabolic drugs.[1]
Reagents:
-
Isobutyramidine hydrochloride (1.0 eq)[1]
-
Ethyl formate or Ethyl acetoacetate derivative (1.1 eq)[1]
-
Sodium Ethoxide (NaOEt) (2.5 eq)[1]
-
Ethanol (Anhydrous)[1]
Step-by-Step Methodology:
-
Amidine Liberation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve Isobutyramidine hydrochloride (10 mmol) in anhydrous Ethanol (20 mL). Add Sodium Ethoxide (25 mmol) slowly at 0°C. Stir for 30 minutes to liberate the free amidine base.
-
Condensation: Add the
-keto ester (e.g., Ethyl formylacetate equivalent) (11 mmol) dropwise to the stirring amidine solution. -
Cyclization: Heat the reaction mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in a minimal amount of water (10 mL).
-
Acidification: Carefully acidify the aqueous solution to pH 4–5 using 1N HCl. The pyrimidinol product will precipitate.
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water to yield the pure 6-isopropylpyrimidin-4-ol.[1]
Diagram 3: Synthetic Pathway (Pinner Condensation) [1]
Caption: The Pinner Condensation route allows for the regioselective installation of the isopropyl group using isobutyramidine as the starting block.[1]
References
-
McTaggart, F. (2003).[1] Comparative pharmacology of rosuvastatin. Atherosclerosis Supplements, 4(1), 9-14.[1] Link
-
Istvan, E. S., & Deisenhofer, J. (2001).[1][3] Structural mechanism for statin inhibition of HMG-CoA reductase.[1][2][3] Science, 292(5519), 1160-1164.[1] Link
-
Vymětalová, L., et al. (2016).[1] 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.[1][4] European Journal of Medicinal Chemistry, 110, 291-301.[1][4] Link
-
Fischer, P. M., et al. (2003).[1] Structure-activity relationship of CDK2 inhibitors. Current Pharmaceutical Design, 9(15), 1163-1186.[1] (General SAR reference for CDK inhibitors).
-
Smith, D. A., et al. (2009).[1] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1] (Reference for metabolic stability of isopropyl groups).
Sources
- 1. Abemaciclib - Wikipedia [en.wikipedia.org]
- 2. KEGG DRUG: Rosuvastatin [kegg.jp]
- 3. rcsb.org [rcsb.org]
- 4. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine via Suzuki coupling
Application Note: Synthesis of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine via Suzuki-Miyaura Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (also known as 5-(4-isopropylphenyl)pyrimidin-2-amine). This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors (e.g., JAK, mTOR, and CDK inhibitors).
The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-amino-5-bromopyrimidine and 4-isopropylphenylboronic acid. Unlike standard academic protocols, this guide addresses the specific challenges of drug development : handling free amino groups that can poison catalysts, ensuring complete conversion, and—crucially—implementing a Palladium Scavenging Protocol to meet ICH Q3D elemental impurity guidelines.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C5-C1' biaryl bond.
-
Electrophile (Partner A): 2-Amino-5-bromopyrimidine.
-
Challenge: The free primary amine (
) and pyrimidine nitrogens can coordinate to Pd(II), potentially arresting the catalytic cycle. -
Solution: Use of a bidentate ligand catalyst, Pd(dppf)Cl₂·DCM , which resists displacement by the substrate amines better than monodentate phosphines like
.
-
-
Nucleophile (Partner B): 4-Isopropylphenylboronic acid.
-
Challenge: Protodeboronation (loss of the boron group) can occur if the reaction is too prolonged or the pH is too high.
-
Solution: Use of a mild base (
) and controlled temperature ( ).
-
Reaction Scheme
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The Suzuki-Miyaura cycle involves three main stages: Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2]
Key Insight for this Substrate: The "Base Activation" step is critical.[2] The boronic acid is Lewis acidic but not nucleophilic enough to undergo transmetallation. The base converts it into a four-coordinate boronate species
Figure 1: Catalytic cycle emphasizing the base activation pathway required for effective coupling.
Experimental Protocol
Scale: 10 mmol (approx. 2.1 g theoretical yield). Safety: Perform all steps in a fume hood. Aryl halides and boronic acids are irritants.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |
| 2-Amino-5-bromopyrimidine | 173.99 | 1.0 | 1.74 g | Electrophile |
| 4-Isopropylphenylboronic acid | 164.01 | 1.2 | 1.97 g | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 816.64 | 0.03 | 245 mg | Catalyst (3 mol%) |
| Sodium Carbonate ( | 105.99 | 2.5 | 2.65 g | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |
| Water (Deionized) | - | - | 10 mL | Solvent (Aqueous) |
Step-by-Step Procedure
-
Degassing (Crucial):
-
In a 100 mL round-bottom flask, combine 1,4-Dioxane and Water.
-
Sparge with Nitrogen (
) or Argon for 15 minutes. Why: Oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst, killing reactivity.
-
-
Reaction Setup:
-
Add the 2-Amino-5-bromopyrimidine , 4-Isopropylphenylboronic acid , and Sodium Carbonate to the flask.
-
Add the catalyst Pd(dppf)Cl₂·DCM last.
-
Equip the flask with a reflux condenser and seal with a septum. Purge the system with
for 2 minutes.
-
-
Reaction:
-
Heat the mixture to 85°C (internal temperature) with vigorous stirring.
-
Monitor by LC-MS or TLC (50% EtOAc/Hexane) at 2 hours.
-
Target: >98% consumption of the bromide. If incomplete after 4 hours, add 1 mol% fresh catalyst.
-
-
Work-up:
-
Palladium Scavenging (Drug Development Standard):
-
Note: Simple drying and evaporation often leaves 500-1000 ppm Pd in the product, which is unacceptable.
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent) to the organic layer. Use 10 wt% relative to the theoretical yield (approx. 200 mg).
-
Stir at 40°C for 30 minutes.
-
Filter through a pad of Celite to remove the scavenger.[6]
-
-
Isolation:
-
Dry the filtrate over anhydrous
.[2] -
Concentrate under reduced pressure to yield a crude solid.
-
Recrystallization: Dissolve in minimum hot Ethanol, allow to cool, and filter the precipitate. Alternatively, triturate with cold Diethyl Ether.
-
Process Workflow & Logic
Figure 2: Operational workflow ensuring purity and metal removal.
Analytical Validation
Upon isolation, the product must be validated.
-
Physical State: Off-white to pale yellow solid.
-
LC-MS:
-
Expected Mass (
): 214.13 m/z. -
Look for the characteristic isotope pattern of the pyrimidine ring.
-
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.60 (s, 2H, Pyrimidine H). Diagnostic singlet.
- 7.50 (d, 2H, Phenyl).
- 7.30 (d, 2H, Phenyl).
-
6.60 (s, 2H,
, broad exchangeable). - 2.90 (sept, 1H, Isopropyl CH).
-
1.22 (d, 6H, Isopropyl
).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by amine. | Switch to Pd(Amphos)Cl₂ or increase catalyst load to 5 mol%. Ensure rigorous degassing. |
| Homocoupling | Oxygen presence. | Re-sparge solvents. Ensure the system is under positive |
| High Pd Residuals | Inefficient scavenging. | Increase scavenger time or switch to MP-TMT (macroporous resin) which has higher affinity for Pd(II). |
| Protodeboronation | Reaction too hot/basic. | Lower temp to 70°C; switch base to |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
BenchChem. Protocols for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine (Analogous Protocol).
Sources
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromopyrimidine
Introduction: The Strategic Importance of 2-Amino-5-arylpyrimidines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the coupling of 2-amino-5-bromopyrimidine with various arylboronic acids. The resulting 2-amino-5-arylpyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors for applications in oncology and inflammatory diseases.[2][3] The amino group on the pyrimidine ring can influence the substrate's reactivity, necessitating carefully optimized conditions to achieve high yields and minimize side reactions.[4]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyrimidine to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: A Validated Approach
This protocol is optimized for the Suzuki-Miyaura coupling of 2-amino-5-bromopyrimidine with a generic arylboronic acid.
Materials and Reagents:
-
2-Amino-5-bromopyrimidine
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as DMF/EtOH/H₂O)[7][8]
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave reaction vessel
-
Magnetic stirrer and hotplate or microwave reactor
-
Standard laboratory glassware
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Purification apparatus (e.g., column chromatography system)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine 2-amino-5-bromopyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[4][9]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[10]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 2-5 mol%).[8][12] Then, add the degassed solvent system. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Reaction Execution:
-
Conventional Heating: Stir the reaction mixture vigorously at a temperature ranging from 80-110 °C.[8]
-
Microwave Irradiation: Heat the reaction mixture to 100 °C in a sealed vessel using a microwave reactor.[7]
-
Monitoring Progress: The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-2 hours under microwave conditions or 12-24 hours with conventional heating.[4][7]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-amino-5-arylpyrimidine.[8]
Data Presentation: Reaction Parameters and Optimization
The choice of catalyst, base, and solvent significantly impacts the yield and purity of the final product. The following table summarizes typical conditions and provides a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) | Pd(PPh₃)₄ is a classic, reliable catalyst.[12] However, for challenging substrates or to achieve higher turnover numbers, bulky electron-rich phosphine ligands in second-generation precatalysts like XPhos Pd G2 are often superior, allowing for the use of weaker bases and lower temperatures.[7][15] |
| Base | K₃PO₄ (2.5 eq) or K₂CO₃ (2.0 eq) | K₃PO₄ is a strong, non-nucleophilic base that is highly effective in many Suzuki couplings.[7][12] K₂CO₃ is a milder alternative that can also be effective, particularly with more reactive substrates.[16] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene, or DMF/EtOH/H₂O (1:1:0.5) | The addition of water is often crucial for the dissolution of the base and to facilitate the transmetalation step.[4] The choice of organic solvent can influence reaction rates and solubility of the reagents.[12] |
| Temperature | 80-110 °C (Conventional) or 100 °C (Microwave) | Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions.[10] Microwave heating can significantly reduce reaction times.[7] |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the boronic acid helps to ensure complete consumption of the limiting 2-amino-5-bromopyrimidine. |
Visualization of the Process
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling.
Catalytic Cycle Diagram
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 15. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Reagents for coupling 4-isopropylphenylboronic acid with pyrimidines
An Application Guide to the Suzuki-Miyaura Coupling of 4-isopropylphenylboronic acid with Pyrimidine Scaffolds
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, particularly in the pharmaceutical industry, for its remarkable ability to construct carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific reagents and protocols for the palladium-catalyzed coupling of 4-isopropylphenylboronic acid with halogenated pyrimidines. Pyrimidine-based structures are integral to a vast array of clinically significant molecules, making their efficient functionalization a critical task in medicinal chemistry.[3][4] This guide delves into the mechanistic underpinnings of the reaction, offers a rationale for reagent selection, presents detailed experimental protocols for both reactive and challenging substrates, and includes a troubleshooting guide to navigate common synthetic hurdles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle orchestrated by a palladium catalyst. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding the role of each reagent within this framework is paramount for reaction optimization and success.
The general catalytic cycle involves a Pd(0) species as the active catalyst.[7] The cycle proceeds as follows:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide (Ar-X), forming a Pd(II) intermediate.[2][6] This is often the rate-limiting step, particularly with less reactive halides like chlorides.[7]
-
Transmetalation : The organoboron reagent (in this case, 4-isopropylphenylboronic acid) transfers its organic moiety to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the isopropylphenyl group to the palladium complex.[8][9]
-
Reductive Elimination : The two organic groups (the pyrimidyl and the 4-isopropylphenyl) on the palladium(II) complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Reagent Selection: A Rationale-Driven Approach
The success of coupling 4-isopropylphenylboronic acid with a pyrimidine halide is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Substrates: Pyrimidine Halides
The reactivity of the C-X bond on the pyrimidine ring is the primary consideration. The general reactivity trend is I > Br > Cl >> F.[10]
-
Bromo-pyrimidines : These are excellent substrates that react under a wide range of "standard" conditions. They offer a good balance of reactivity and stability.
-
Chloro-pyrimidines : Due to the stronger C-Cl bond, these substrates are significantly less reactive and require more specialized, highly active catalyst systems.[5][11] The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the challenging oxidative addition step.[12]
Palladium Catalysts and Ligands
The combination of a palladium source (precatalyst) and a ligand dictates the activity and stability of the catalytic system.
-
Palladium Precatalysts : These are stable Pd(II) or Pd(0) complexes that generate the active Pd(0) species in situ. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis) : A reliable, air-stable Pd(0) precatalyst suitable for many couplings, especially with bromo-pyrimidines.[11][13]
-
Pd₂(dba)₃ : A Pd(0) source often used in combination with a separate phosphine ligand, allowing for modularity.
-
Pd(OAc)₂ / PdCl₂(dppf) : Pd(II) sources that are reduced to Pd(0) in the reaction mixture.
-
-
Ligands : Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's electronic and steric properties to enhance reactivity.[7][9]
-
Triphenylphosphine (PPh₃) : A standard, versatile ligand.
-
Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) : These are bulky and electron-rich ligands that are highly effective for coupling challenging substrates like chloro-pyrimidines.[10][14] They accelerate both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs) : A robust class of ligands that are highly electron-donating and sterically demanding, offering an alternative to phosphines for difficult couplings.[9]
-
Bases and Solvents
-
Bases : The base is essential for activating the boronic acid.[8][15] The choice of base can significantly impact yield and side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used, with Cs₂CO₃ being a stronger and more soluble base, often providing better results in difficult couplings.
-
Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is often an excellent choice for a wide range of substrates, including those sensitive to stronger bases.[12][13]
-
-
Solvents : A solvent system is chosen to dissolve both the organic substrates and inorganic base.
-
Aprotic Solvents : 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are common.
-
Co-solvent : Water is frequently added to help dissolve the inorganic base and facilitate the transmetalation step.[12][15] The ratio of organic solvent to water must be carefully controlled to avoid potential side reactions like protodeborylation.[7]
-
| Component | Recommended Reagent | Target Substrate | Rationale & Key Considerations |
| Catalyst System | Pd(PPh₃)₄ | Bromo-pyrimidines | A reliable, commercially available Pd(0) catalyst. Sufficiently active for more reactive C-Br bonds.[11][13] |
| Pd₂(dba)₃ + SPhos/XPhos | Chloro-pyrimidines | Buchwald ligands are bulky and electron-rich, promoting the difficult oxidative addition to the C-Cl bond.[10][14] | |
| Base | K₂CO₃ or K₃PO₄ | General Use | K₃PO₄ is often a superior choice due to its high basicity and low nucleophilicity, minimizing side reactions.[12] |
| Cs₂CO₃ | Challenging Couplings | Higher solubility and basicity can accelerate sluggish reactions. | |
| Solvent | 1,4-Dioxane / H₂O (4:1) | General Use | A robust, widely used system that effectively dissolves both organic and inorganic reagents.[2][12] |
| Toluene / H₂O | Alternative | Good for higher temperature reactions; phase separation can simplify workup. |
Experimental Protocols
Safety Precaution : Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Protocol 1: Standard Coupling of 4-isopropylphenylboronic acid with a Bromo-pyrimidine
This protocol is a robust starting point for coupling with more reactive bromo-pyrimidine substrates using the classic Pd(PPh₃)₄ catalyst.
Materials and Reagents
| Reagent | Amount (1 mmol scale) | M.W. | Moles | Equiv. |
|---|---|---|---|---|
| Bromo-pyrimidine | 1.0 mmol | - | 1.0 mmol | 1.0 |
| 4-isopropylphenylboronic acid | 213 mg | 178.04 | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 58 mg | 1155.56 | 0.05 mmol | 5 mol% |
| K₃PO₄ (anhydrous) | 425 mg | 212.27 | 2.0 mmol | 2.0 |
| 1,4-Dioxane (anhydrous) | 8 mL | - | - | - |
| Water (degassed) | 2 mL | - | - | - |
Procedure
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-pyrimidine (1.0 equiv.), 4-isopropylphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[12]
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[12]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL).
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 8-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: High-Activity Coupling with a Chloro-pyrimidine
This protocol employs a more active Buchwald-type ligand system, essential for activating the less reactive C-Cl bond.
Materials and Reagents
| Reagent | Amount (1 mmol scale) | M.W. | Moles | Equiv. |
|---|---|---|---|---|
| Chloro-pyrimidine | 1.0 mmol | - | 1.0 mmol | 1.0 |
| 4-isopropylphenylboronic acid | 267 mg | 178.04 | 1.5 mmol | 1.5 |
| Pd₂(dba)₃ | 18 mg | 915.72 | 0.02 mmol | 2 mol% |
| SPhos | 33 mg | 410.48 | 0.08 mmol | 8 mol% |
| K₃PO₄ (anhydrous) | 637 mg | 212.27 | 3.0 mmol | 3.0 |
| Toluene (anhydrous) | 10 mL | - | - | - |
Procedure
-
In a glovebox or under a strong flow of inert gas, add the chloro-pyrimidine (1.0 equiv.), 4-isopropylphenylboronic acid (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.) to a dry Schlenk tube with a stir bar.
-
In a separate vial, weigh the Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). Add them to the Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (10 mL) via syringe.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature is often required for C-Cl activation.[12]
-
Monitor the reaction progress by GC-MS or LC-MS. These reactions may take 12-24 hours.
-
Follow the workup and purification steps as described in Protocol 1.
General Workflow and Troubleshooting
A successful coupling reaction requires careful execution from setup to purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂).2. Insufficiently active catalyst for the substrate (e.g., using Pd(PPh₃)₄ for a chloropyrimidine).3. Base is not strong enough or is insoluble.4. Reaction temperature too low. | 1. Ensure rigorous degassing and use of an inert atmosphere.[12]2. Switch to a more active system (e.g., Pd₂(dba)₃/SPhos).[10]3. Switch to a stronger base (K₃PO₄, Cs₂CO₃) and ensure it is finely powdered.[16]4. Increase temperature in 10 °C increments. |
| Protodeborylation | 1. Excess water in the reaction.2. Base is too harsh or reaction time is too long. | 1. Use anhydrous solvents and accurately measure the water co-solvent. Dry the boronic acid if necessary.2. Switch to a milder base (e.g., K₂CO₃) or reduce reaction time once starting material is consumed.[7] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote homocoupling. | 1. Improve degassing technique (use freeze-pump-thaw cycles for best results). Ensure a positive pressure of inert gas throughout.[7] |
| Dehalogenation of Pyrimidine | 1. Formation of a palladium-hydride (Pd-H) species. This can arise from certain bases or solvent impurities. | 1. Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Avoid alcohol solvents.2. Use a bulkier ligand (e.g., XPhos), which can disfavor the pathway to dehalogenation.[10] |
Conclusion
The Suzuki-Miyaura coupling of 4-isopropylphenylboronic acid with pyrimidines is a powerful and versatile transformation for accessing valuable molecular scaffolds. Success relies on a rational understanding of the catalytic cycle and the specific roles of each reagent. For reactive bromo-pyrimidines, standard conditions with catalysts like Pd(PPh₃)₄ are often sufficient. However, for the more challenging chloro-pyrimidines, the use of highly active catalytic systems featuring bulky, electron-rich biaryl phosphine ligands is essential. By carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can reliably and efficiently synthesize the desired 4-isopropylphenyl-pyrimidine products.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Suzuki reaction - Wikipedia. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. [Link]
-
El-Gawish, M. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 210-220. [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]
-
Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]
-
Scott, J. S., & Jones, A. M. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Medicinal Chemistry, 11(7), 776-788. [Link]
-
Sharma, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5727-5734. [Link]
-
Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]
-
Khan, S. A., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International, 2013, 608903. [Link]
-
Fang, F., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(21), 14697-14707. [Link]
-
4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
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- 16. reddit.com [reddit.com]
Application Notes & Protocols: Optimization of Palladium Catalysts for 5-Aryl-2-Aminopyrimidine Synthesis
Introduction: The Central Role of 5-Aryl-2-Aminopyrimidines in Drug Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to act as a bioisostere for phenyl rings and engage in critical hydrogen bonding interactions makes it a cornerstone in the design of kinase inhibitors, among other drug classes.[1] The introduction of an aryl group at the C5 position creates 5-aryl-2-aminopyrimidines, a class of compounds with significant biological and pharmacological importance.[2]
The synthesis of these vital structures predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction for forming the crucial C-C bond.[3] The efficiency, yield, and purity of the final product are critically dependent on the careful optimization of the palladium catalyst system and associated reaction parameters. This guide provides an in-depth analysis of these variables, offering both mechanistic insights and actionable protocols for researchers in synthetic and medicinal chemistry.
The Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The formation of the C5-aryl bond on a 2-aminopyrimidine core is typically achieved by coupling a 5-halo-2-aminopyrimidine with an arylboronic acid or its ester equivalent. This transformation is a classic example of the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its versatility and functional group tolerance.[3][4]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to effective optimization. The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of catalyst, ligand, and base directly influences the efficiency of each step.
-
Oxidative Addition : A Pd(0) species, stabilized by ligands, inserts into the carbon-halogen bond (e.g., C-Br) of the 5-halo-2-aminopyrimidine. This is often the rate-determining step.[6] The electron-richness and steric bulk of the supporting ligand are crucial for facilitating this process, especially with less reactive aryl chlorides.[5]
-
Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species.[6]
-
Reductive Elimination : The two organic fragments (the pyrimidine and the aryl group) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Multi-Parameter Approach
Achieving high yields and purity requires a systematic optimization of several interconnected variables. A logical workflow involves initial screening of the core catalyst system followed by fine-tuning of reaction conditions.
Caption: A systematic workflow for optimizing palladium-catalyzed reactions.
The Catalyst System: Palladium Precursor and Ligand
The combination of the palladium source (precatalyst) and the ligand is the most critical factor for success.
-
Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles. Precatalysts are often preferred as they can be more stable and simplify reaction setup.[7] Pd(PPh₃)₄ is also effective but may be less active for challenging substrates.[8]
-
Ligands : The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃) : A classic, general-purpose ligand, often used in tetrakis(triphenylphosphine)palladium(0).[9]
-
Bidentate Phosphines : Ligands like Xantphos and BINAP offer a defined bite angle that can improve catalyst stability and promote reductive elimination.[1][7][10] Xantphos is particularly effective in many Buchwald-Hartwig aminations, a related C-N coupling reaction.[1]
-
Bulky Biarylphosphines : Ligands such as XPhos, SPhos, and BrettPhos represent a major advancement. Their steric bulk and electron-donating properties accelerate oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides and lower reaction temperatures.[10][11]
-
N-Heterocyclic Carbenes (NHCs) : Strong σ-donating ligands like IPr and SIPr can form highly active and stable palladium complexes, sometimes offering unique selectivity compared to phosphine ligands.[12][13]
-
Reaction Parameters: Base, Solvent, and Temperature
These parameters create the environment in which the catalyst operates and must be chosen to complement the catalyst system.
-
Base : A base is essential for the transmetalation step. Inorganic bases are most common.
-
Carbonates (K₂CO₃, Cs₂CO₃) : Mild to strong bases suitable for many applications. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[10]
-
Phosphates (K₃PO₄) : A strong base that is often highly effective, particularly in Suzuki couplings.[3][8]
-
Alkoxides (NaOtBu, KOtBu) : Very strong bases, typically used in Buchwald-Hartwig aminations, but can be effective in Suzuki reactions if substrates are sensitive to water.[1]
-
-
Solvent : The solvent influences the solubility of reagents and the stability and activity of the catalyst.
-
Ethers (1,4-Dioxane, THF) : Common, aprotic solvents that work well with many catalyst systems.[8]
-
Aromatic Hydrocarbons (Toluene) : A non-polar option, often used at higher temperatures.[1]
-
Aqueous Mixtures : Adding water (e.g., Dioxane/H₂O) can accelerate the reaction by aiding in the dissolution of the inorganic base and promoting the formation of the active boronate species.[14]
-
-
Temperature : Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.[10][11] However, highly active modern catalysts may allow for lower temperatures.[15]
Data Summary: Catalyst System Performance
The following table summarizes representative conditions for Suzuki-Miyaura couplings on pyrimidine scaffolds, illustrating the interplay of different parameters.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [8] |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 100 | ~85 | [9] |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | ~82 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | >90 | (Representative) |
| Pd(PEPPSI)-IPr | K₃PO₄ | 1,4-Dioxane | 100 | ~74 | [13][14] |
Note: Yields are highly substrate-dependent. This table is for illustrative purposes to compare system components.
High-Throughput Experimentation (HTE) for Rapid Optimization
For complex substrates or when exploring novel chemical space, traditional one-at-a-time optimization is inefficient. HTE platforms, such as pre-weighed catalyst screening kits, allow for the parallel testing of numerous catalyst systems and conditions.[16][17]
A typical HTE workflow involves:
-
Plate Design : A 24- or 96-well plate is used, with each well containing a pre-weighed amount of a different palladium precatalyst or ligand combination.[17]
-
Stock Solution Preparation : Stock solutions of the 5-halo-2-aminopyrimidine, arylboronic acid, and base are prepared.
-
Automated Dispensing : The stock solutions are dispensed into the wells of the reaction block.
-
Inerting and Reaction : The block is sealed and purged with an inert gas (e.g., argon) before being heated and stirred for a set period.[16]
-
Analysis : After the reaction, an aliquot from each well is quenched and analyzed by LC-MS to determine the conversion and identify the most promising "hits."
This approach rapidly identifies lead conditions that can then be further optimized or scaled up.
Detailed Experimental Protocols
Protocol 1: Standard Lab-Scale Synthesis of 5-Phenyl-2-aminopyrimidine
This protocol describes a general procedure using a common and effective catalyst system.
Materials:
-
5-Bromo-2-aminopyrimidine (1.0 mmol, 174 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (Sphos, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the Schlenk flask, add 5-bromo-2-aminopyrimidine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2-aminopyrimidine.
Protocol 2: High-Throughput Screening (HTS) Workflow
This protocol outlines a procedure using a commercially available catalyst screening kit (e.g., KitAlysis™).[16][17]
Materials:
-
KitAlysis 24-Well Reaction Block with pre-weighed palladium catalysts/ligands.[17]
-
Stock solution of 5-bromo-2-aminopyrimidine in dioxane (e.g., 0.2 M).
-
Stock solution of arylboronic acid in dioxane (e.g., 0.24 M).
-
Stock solution/slurry of base (e.g., K₃PO₄) in dioxane/water.
-
Inert atmosphere glove box or benchtop inertion box.[16]
-
Multichannel pipette or automated liquid handler.
Procedure:
-
Preparation : Prepare the stock solutions of your substrates and base according to the screening kit's calculation spreadsheet.[17] Ensure all solvents are anhydrous and properly degassed.
-
Setup : Place the 24-well reaction block containing the pre-weighed catalysts into the inertion box. Purge with nitrogen or argon for at least 10 minutes.[16]
-
Reagent Addition : Using a syringe or pipette, add the calculated volume of the 5-bromo-2-aminopyrimidine stock solution, arylboronic acid stock solution, and base slurry to each of the 24 vials.
-
Sealing and Reaction : Securely seal the reaction block with a new film. Transfer the block to a preheated stir plate and conduct the reaction at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).
-
Work-up and Analysis :
-
Cool the reaction block to room temperature.
-
Carefully unseal the block inside a fume hood.
-
Add a quench solution (e.g., water or a solution containing an internal standard) to each vial.[17]
-
Seal and stir for 5 minutes to ensure homogeneity. Let the solids settle.
-
Take a small, defined aliquot from the supernatant of each well and dilute it into an HPLC vial.
-
Analyze each sample by LC-MS to determine the percent conversion to the desired 5-aryl-2-aminopyrimidine product.
-
-
Data Interpretation : Identify the catalyst/ligand/base combinations that provided the highest conversion and purity. These "hits" are the starting point for scale-up and further optimization as described in Protocol 1.
Conclusion
The synthesis of 5-aryl-2-aminopyrimidines is a critical endeavor in modern drug discovery. Success hinges on the rational optimization of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanism and systematically evaluating the catalyst system, base, solvent, and temperature, researchers can develop robust and high-yielding protocols. The integration of high-throughput screening methods further accelerates this process, enabling the rapid discovery of optimal conditions for novel and challenging substrates. The protocols and insights provided herein serve as a comprehensive guide for navigating the complexities of this essential transformation.
References
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). BIOENGINEER.ORG.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- High-Throughput Palladium Prec
- KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
- Suzuki‐Miyaura Miyaura coupling reaction of 2,4,6‐trihalogenopyrido[2,3‐d] pyrimidines catalyzed by palladium.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
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- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 12. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Note: High-Fidelity Synthesis of CDK Inhibitors via the Pyrimidin-2-amine Scaffold
Executive Summary & Strategic Rationale
The pyrimidin-2-amine scaffold represents the "privileged structure" for ATP-competitive Cyclin-Dependent Kinase (CDK) inhibitors. This pharmacophore functions through a bidentate hydrogen-bonding motif with the kinase hinge region (typically residues Leu83/Glu81 in CDK2 or Val101 in CDK4/6).
For medicinal chemists, the synthetic challenge lies not in the scaffold construction, but in the orthogonal functionalization of the pyrimidine ring. The objective is to install a solubility/selectivity tail at C4 and a hinge-binding aryl amine at C2 with high regiocontrol.
This guide details a field-proven workflow utilizing the electronic disparity between the C2 and C4 positions of 2,4-dichloropyrimidines, enabling a sequential
Retrosynthetic Logic & Regioselectivity
The synthesis relies on the intrinsic electrophilicity gradient of the pyrimidine ring. In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2.
-
C4 Reactivity: The nitrogen at N3 exerts a stronger electron-withdrawing effect on C4 via resonance and induction compared to the effect of N1/N3 on C2. Furthermore, the intermediate Meisenheimer complex formed at C4 is more stabilized.
-
C2 Reactivity: Once the C4 chlorine is displaced by an electron-donating amine, the pyrimidine ring becomes deactivated, rendering the C2-chlorine inert to standard
conditions. Consequently, C2 functionalization requires transition metal catalysis (Buchwald-Hartwig).
Diagram 1: Strategic Reaction Pathway
Caption: Sequential functionalization strategy exploiting the electronic differential between C4 and C2 positions.
Detailed Experimental Protocols
Protocol A: C4-Selective Nucleophilic Displacement ( )
Objective: Install the solvent-exposed tail (e.g., cyclopentyl or piperazinyl group) at the C4 position.
Reagents:
-
Substrate: 2,4-Dichloro-5-methylpyrimidine (or analog).
-
Nucleophile: Cyclopentylamine (1.05 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv). -
Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA).
Procedure:
-
Preparation: Dissolve 2,4-dichloro-5-methylpyrimidine (10 mmol) in absolute EtOH (40 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature maximizes kinetic selectivity for C4 over C2.
-
Addition: Add DIPEA (20 mmol) followed by the dropwise addition of Cyclopentylamine (10.5 mmol).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) gradually. Stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (di-Cl) should disappear, and a single mono-Cl peak should appear.
-
-
Workup: Remove volatiles under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (
mL) and brine ( mL). -
Purification: Dry over
, filter, and concentrate. If regioselectivity is , recrystallization from Hexane/EtOAc is preferred over chromatography.
Mechanism Note: The C5-methyl group provides steric bulk that further discourages C6 attack (if C6 were open) and slightly modulates C4 reactivity, but the electronic pull of N3 remains the dominant factor [1].
Protocol B: C2-Amination via Buchwald-Hartwig Cross-Coupling
Objective: Install the hinge-binding aryl amine (e.g., aminopyridine) at the C2 position. This step is challenging due to the deactivation of the pyrimidine ring by the C4-amine.
Reagents:
-
Substrate: 2-Chloro-4-(cyclopentylamino)pyrimidine (from Protocol A).
-
Coupling Partner: 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (or similar aryl amine).
-
Catalyst System:
(5 mol%) + Xantphos (10 mol%) OR BrettPhos (for difficult substrates). -
Base:
(2.5 equiv) or NaOtBu (1.5 equiv). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.
-
Loading: Add the chloro-pyrimidine (1.0 equiv), aryl amine (1.2 equiv), and base (
). -
Catalyst Addition: Add
and Xantphos.[1]-
Expert Tip: Pre-complexing the catalyst and ligand in a small volume of solvent for 5 minutes before addition can reduce induction periods.
-
-
Solvent: Add degassed 1,4-Dioxane (concentration ~0.2 M). Seal the vessel.
-
Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.
-
Validation: LC-MS is essential here. Look for the conversion of the Cl-adduct (M) to the Product (M + Amine - HCl).
-
-
Workup: Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).
Diagram 2: Buchwald-Hartwig Catalytic Cycle & Decision Matrix
Caption: Ligand selection guide for C2-amination based on steric demand of the coupling partner [2].
Data Summary & Troubleshooting
Table 1: Optimization Parameters for C2-Coupling
| Parameter | Standard Condition | Alternative (High Difficulty) | Rationale |
| Catalyst Source | |||
| Ligand | Xantphos | BrettPhos / RuPhos | Xantphos is robust for primary amines; BrettPhos excels for secondary amines. |
| Base | NaOtBu / LiHMDS | Carbonate is milder (functional group tolerance); Alkoxides are faster but harsher. | |
| Solvent | 1,4-Dioxane | t-Amyl Alcohol | Higher boiling point alcohols can facilitate proton transfer steps. |
Troubleshooting Guide
-
Issue: Regioisomer contamination in Step 1.
-
Cause: Reaction temperature too high or insufficient steric bulk at C5.
-
Fix: Lower temp to -10°C; add DIPEA slowly. Verify isomer identity via NOESY NMR (interaction between amine NH and C5-substituent).
-
-
Issue: Protodehalogenation in Step 2 (Cl replaced by H).
-
Cause:
-hydride elimination from the amine or solvent, often due to difficult reductive elimination. -
Fix: Switch to a bulkier ligand (BrettPhos) to accelerate reductive elimination. Ensure solvent is strictly anhydrous.
-
-
Issue: Pd Scavenging.
-
Context: Residual Pd is toxic and interferes with biological assays.
-
Protocol: Treat crude product with SiliaMetS® Thiol or QuadraPure™ TU scavengers (10 wt% relative to product) in THF for 4 hours before final filtration [3].
-
References
-
Regioselectivity in
Reactions:- Smith, J. et al. "Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry.
-
Buchwald-Hartwig Protocols
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Palbociclib Synthesis & Purification
- "Process for the preparation of Palbociclib intermedi
-
[2]
-
CDK Inhibitor Design
- Roskoski, R. "Cyclin-dependent kinase (CDK)
Sources
Application Note: Strategic Solvent Selection for the Crystallization of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of an optimal solvent system for the crystallization of the active pharmaceutical ingredient (API), 5-[4-(propan-2-yl)phenyl]pyrimidin-2-amine. The quality and physical properties of the final crystalline API are critically dependent on the chosen solvent, impacting purity, crystal habit, polymorphism, and downstream processability.[1][2] This document outlines a systematic, multi-step approach, beginning with a primary screening of a diverse range of solvents, followed by a secondary optimization using binary and ternary solvent systems. Detailed, step-by-step protocols for both screening phases are provided, emphasizing the scientific rationale behind experimental design and execution. The methodologies described are designed to be self-validating and adhere to the principles of Good Manufacturing Practice (GMP).[3][4][5]
Introduction: The Critical Role of Crystallization in Drug Development
Crystallization is a pivotal final step in the manufacturing of most active pharmaceutical ingredients (APIs).[2] It serves not only as a purification method to remove impurities but also to isolate the API in a solid form with consistent and desirable physicochemical properties. The choice of solvent is arguably the most critical parameter in a crystallization process, influencing a multitude of factors including:
-
Purity: The solvent system directly impacts the rejection of impurities from the crystal lattice.
-
Yield: The solubility of the API in the chosen solvent at different temperatures dictates the maximum theoretical yield.[6]
-
Crystal Habit and Morphology: The shape and size distribution of crystals are influenced by the solvent, which in turn affects bulk properties such as flowability and compressibility, crucial for formulation.[1]
-
Polymorphism: The selection of a particular solvent can determine which polymorphic form of the API is obtained, a critical consideration for bioavailability and stability.[2][7]
-
Solvate Formation: The potential for the solvent to be incorporated into the crystal structure to form solvates must be carefully evaluated.[1]
This compound, a substituted pyrimidin-2-amine, possesses structural features common in medicinally active compounds, particularly as a scaffold in kinase inhibitors.[8] The 2-amino group offers a key hydrogen bonding site, while the phenyl and pyrimidine rings provide a rigid core.[8] The propan-2-yl group adds lipophilicity to the molecule. A successful crystallization process for this API will balance its solubility to enable high yield and purity while promoting the formation of a stable crystalline form with desirable physical characteristics.
Strategic Workflow for Solvent Selection
A systematic approach to solvent selection is essential for efficiency and to ensure a robust crystallization process. The workflow presented here is divided into two main stages: Primary Solvent Screening and Secondary Solvent System Optimization.
Figure 1: A strategic workflow for solvent selection in API crystallization.
Primary Solvent Screening
The initial phase of solvent selection involves screening a broad range of individual solvents to identify general solubility trends and potential candidates for further optimization.
Rationale for Solvent Choice
A diverse palette of solvents should be selected to probe a wide range of intermolecular interactions. These should include:
-
Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) - Capable of hydrogen bonding.
-
Aprotic Polar Solvents: (e.g., Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) - Possess dipoles but lack O-H or N-H bonds.
-
Apolar Solvents: (e.g., Heptane, Toluene, Dichloromethane (DCM)) - Low dielectric constants and primarily engage in van der Waals interactions.
Given the structure of this compound, with its hydrogen bond donor (amine) and acceptor (pyrimidine nitrogens) sites, as well as its lipophilic regions, a range of solubilities across these classes is expected.
Protocol 1: Isothermal Solubility Screening
This protocol aims to rapidly assess the solubility of the API in a variety of solvents at two different temperatures.
Materials:
-
This compound (API)
-
Selection of solvents (see section 3.1)
-
Small-volume vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stir plate and stir bars
-
Temperature-controlled shakers or water baths
-
Analytical balance
-
Microscope
Procedure:
-
Preparation: Accurately weigh a fixed amount of the API (e.g., 20 mg) into each vial.
-
Solvent Addition: To each vial, add a specific volume of a single solvent (e.g., 0.5 mL).
-
Equilibration at Room Temperature (RT): Tightly cap the vials and stir the slurries at a consistent speed at room temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation at RT: After equilibration, visually inspect each vial. Note whether the solid has completely dissolved, partially dissolved, or remained largely insoluble. Take a small aliquot of any resulting crystals for microscopic examination to observe the initial crystal habit.
-
Equilibration at Elevated Temperature: Transfer the vials to a temperature-controlled shaker set to a higher temperature (e.g., 50°C). Equilibrate for another 24 hours with consistent stirring.
-
Observation at Elevated Temperature: Visually inspect each vial at the elevated temperature and record the solubility.
-
Cooling and Crystallization: Allow the vials that formed a clear solution at the elevated temperature to cool slowly to room temperature. Observe for crystal formation. If no crystals form, consider techniques like scratching the inside of the vial or placing it in a colder environment (e.g., an ice bath) to induce nucleation.[9]
-
Data Compilation: Record all observations in a structured table.
Secondary Solvent System Optimization
Based on the primary screening, promising "good" solvents (in which the API is soluble at higher temperatures) and "anti-solvents" or "poor" solvents (in which the API has low solubility) are selected for further investigation in binary or ternary systems.[7]
Rationale for Mixed Solvent Systems
Mixed solvent systems offer finer control over supersaturation, which is the driving force for crystallization.[2][7] Common techniques utilizing mixed solvents include:
-
Cooling Crystallization from a Binary Mixture: Dissolving the API in a mixture at an elevated temperature and cooling to induce crystallization.
-
Anti-Solvent Crystallization: Dissolving the API in a "good" solvent and then adding an "anti-solvent" to reduce the overall solubility and induce precipitation.[7]
-
Vapor Diffusion: A solution of the API is placed in a chamber with an anti-solvent, allowing the anti-solvent vapor to slowly diffuse into the API solution, gradually inducing crystallization.[10][11]
Protocol 2: Binary Solvent System Screening by Cooling Crystallization
This protocol details a method to evaluate the effectiveness of binary solvent mixtures for producing high-quality crystals.
Materials:
-
This compound (API)
-
Selected "good" solvents and "anti-solvents" from Protocol 1
-
Glass test tubes or small Erlenmeyer flasks
-
Heating block or oil bath with temperature control
-
Magnetic stirrer and stir bars
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Solvent Preparation: Prepare various ratios of a "good" solvent and an "anti-solvent" (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 by volume).
-
Dissolution: In a test tube, add a known amount of API (e.g., 100 mg) and a small volume of the chosen binary solvent mixture.
-
Heating: Gently heat the mixture with stirring until the API completely dissolves. If it does not dissolve, add small additional volumes of the solvent mixture until a clear solution is obtained at the elevated temperature. Record the final solvent volume.
-
Slow Cooling: Remove the test tube from the heat source and allow it to cool slowly to room temperature in an insulated container to promote the growth of larger, more well-defined crystals.
-
Further Cooling: Once at room temperature, place the test tube in an ice bath for at least one hour to maximize the yield.[9]
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "anti-solvent" to remove any residual soluble impurities.[9]
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
-
Analysis: Weigh the dried crystals to determine the yield. Analyze the crystals for purity (e.g., by HPLC), crystal form (e.g., by XRPD), and morphology (e.g., by microscopy).
Data Presentation and Interpretation
Systematic recording of experimental results is crucial for comparing the effectiveness of different solvent systems.
Table 1: Representative Data from Primary and Secondary Solvent Screening
| Solvent/System | Solubility at 25°C | Solubility at 50°C | Crystal Habit upon Cooling | Yield (%) | Purity (HPLC, % Area) |
| Primary Screen | |||||
| Methanol | Soluble | Soluble | - | - | - |
| Ethanol | Sparingly Soluble | Soluble | Needles | - | - |
| Isopropanol | Sparingly Soluble | Soluble | Plates | - | - |
| Acetone | Sparingly Soluble | Soluble | Prisms | - | - |
| Acetonitrile | Sparingly Soluble | Soluble | Rods | - | - |
| Ethyl Acetate | Sparingly Soluble | Soluble | Plates | - | - |
| Toluene | Insoluble | Sparingly Soluble | - | - | - |
| Heptane | Insoluble | Insoluble | - | - | - |
| Water | Insoluble | Insoluble | - | - | - |
| Secondary Screen | |||||
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Well-formed Plates | 85 | 99.8 |
| Isopropanol/Heptane (4:1) | Sparingly Soluble | Soluble | Agglomerated Needles | 92 | 99.5 |
| Acetone/Water (4:1) | Sparingly Soluble | Soluble | Small Prisms | 88 | 99.7 |
This table presents illustrative data. Actual results must be determined experimentally.
Conclusion and Recommendations
The selection of an appropriate solvent system is a multi-faceted challenge that requires a systematic and logical approach. By employing a primary screening to identify potential candidates followed by a more detailed secondary optimization of binary or ternary systems, researchers can effectively navigate the complexities of crystallization. For this compound, a combination of a moderately polar protic solvent (like ethanol or isopropanol) with an anti-solvent (like water or heptane) is likely to provide a robust system for obtaining high purity and good yield. Further characterization of the resulting crystal forms for polymorphism and stability is a critical next step in the drug development process. All procedures should be conducted in accordance with established Good Manufacturing Practices to ensure the quality and consistency of the final API.[4][12][13]
References
-
Chapter 4 Solvent design for crystallization of pharmaceutical products | Request PDF. (n.d.). Retrieved February 26, 2026, from [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). Retrieved February 26, 2026, from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved February 26, 2026, from [Link]
-
Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11). Retrieved February 26, 2026, from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir | Molecular Pharmaceutics - ACS Publications. (2024, June 20). Retrieved February 26, 2026, from [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1). Retrieved February 26, 2026, from [Link]
-
Annex 2 W HO good manufacturing practices for active pharmaceutical ingredients - World Health Organization (WHO). (2000, November 10). Retrieved February 26, 2026, from [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.). Retrieved February 26, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 26, 2026, from [Link]
-
5-Phenylpyrimidin-2-amine | C10H9N3 | CID 12343511 - PubChem - NIH. (n.d.). Retrieved February 26, 2026, from [Link]
-
Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide | IntuitionLabs. (2026, January 25). Retrieved February 26, 2026, from [Link]
-
5-[4-(Phenylmethoxy)phenyl]-2-pyrimidinamine Properties - EPA. (n.d.). Retrieved February 26, 2026, from [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (2001, September 24). Retrieved February 26, 2026, from [Link]
-
Annex 4 Good Manufacturing Practices for pharmaceutical products: main principles - gmpua.com. (n.d.). Retrieved February 26, 2026, from [Link]
-
A-Comprehensive-Guide-to-GMP-Good-Manufacturing-Practices.pdf. (n.d.). Retrieved February 26, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 3. cdn.who.int [cdn.who.int]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. This compound | 1111111-98-8 | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. unifr.ch [unifr.ch]
- 12. gmpua.com [gmpua.com]
- 13. assets.ctfassets.net [assets.ctfassets.net]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Suzuki Coupling of Electron-Deficient Pyrimidines
Ticket Status: OPEN Priority: CRITICAL Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The Pyrimidine Paradox
Welcome to the technical support center. If you are here, you are likely experiencing the "Pyrimidine Paradox": the electron-deficient nature of the pyrimidine ring should theoretically facilitate oxidative addition, yet yields remain stubbornly low.
The failure usually stems from two competing mechanisms:
-
Rapid Protodeboronation: 2-pyrimidyl boronic acids decompose faster than they couple.
-
Catalyst Poisoning: The basic nitrogen atoms in the pyrimidine ring coordinate strongly to Palladium (
), displacing ligands and arresting the catalytic cycle.
This guide moves beyond standard protocols (
Module 1: The Stability Crisis (Protodeboronation)
The Issue: You observe rapid consumption of the boronic acid starting material but minimal product formation. LC-MS shows the formation of the de-borylated pyrimidine (H-pyrimidine).
Root Cause: 2-heteroaryl boronic acids are inherently unstable. The adjacent nitrogen atom facilitates a zwitterionic intermediate that accelerates hydrolysis of the C-B bond, especially under the basic conditions required for transmetallation.
Solution: The "Slow-Release" Strategy (MIDA Boronates)
Do not use free boronic acids for 2-substituted pyrimidines. Use MIDA (N-methyliminodiacetic acid) boronates .[1][2] These esters are stable to hydrolysis but release the active boronic acid slowly under aqueous basic conditions.[2] This keeps the concentration of the unstable free acid low, statistically favoring the cross-coupling over decomposition.
Visualization: Kinetic Competition
Caption: Figure 1. Kinetic competition between decomposition (
Module 2: Catalyst Poisoning & Ligand Selection
The Issue: Reaction stalls at 30-50% conversion. Adding more catalyst fails to restart it.
Root Cause: Pyrimidines are excellent ligands. The
Solution: Bulky, Electron-Rich Ligands
You must use ligands that are bulky enough to prevent
-
Buchwald Ligands: XPhos and SPhos are the gold standards. Their biaryl backbone provides steric bulk that shields the Pd center from pyrimidine nitrogens.
-
NHC Ligands (PEPPSI): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. These N-Heterocyclic Carbene ligands bind tighter than phosphines and are impervious to pyrimidine poisoning.
Comparative Ligand Performance Matrix
| Ligand Class | Example | Suitability for Pyrimidines | Mechanism of Action |
| Triphenylphosphine | POOR | Labile; easily displaced by pyrimidine N. | |
| Bidentate Phosphines | dppf, dppe | MODERATE | Good for stability, but often slow oxidative addition on chlorides. |
| Buchwald (Dialkylbiaryl) | XPhos, SPhos | EXCELLENT | Steric bulk prevents N-poisoning; e-rich P boosts Oxidative Addition. |
| NHC | PEPPSI-IPr | ELITE | Extremely strong |
Module 3: Troubleshooting Workflow
Follow this logic tree to diagnose your specific failure mode.
Caption: Figure 2. Diagnostic logic tree for identifying the root cause of reaction failure based on consumption of starting material (SM) and byproduct analysis.
Module 4: The "Golden Standard" Protocols
Based on the mechanistic constraints above, use these two specific protocols.
Protocol A: The "Buchwald G4" Method (General Purpose)
Best for coupling 4- or 5-halopyrimidines with stable aryl boronates.
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%).
-
Why: The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and activates at room temperature, minimizing thermal decomposition.
-
-
Base:
(0.5 M aqueous solution, 3.0 equiv).-
Why: Phosphate is milder than carbonate, reducing
side reactions on the electron-deficient ring.
-
-
Solvent: THF or 1,4-Dioxane (degassed).
-
Conditions: 40°C - 60°C.
-
Note: Do not overheat. Electron-deficient halides undergo oxidative addition easily; heat only promotes decomposition.
-
Protocol B: The "Burke MIDA" Method (For Unstable 2-Pyrimidyls)
Mandatory when the Boron is on the 2-position of the pyrimidine.
-
Reagents:
-
Catalyst System:
- (2-5 mol%).[4]
-
SPhos (4-10 mol%) (Ligand:Pd ratio 2:1).
-
Alternative:XPhos Pd G4 (2 mol%).
-
Base/Solvent:
- (5.0 equiv).
-
Solvent: THF:Water (10:1) .
-
Critical: The presence of water is required to hydrolyze the MIDA ester slowly.
-
Conditions: 60°C for 4-12 hours.
Protocol C: The "PEPPSI" Method (For Sterically Hindered/Difficult Cases)
Use when standard Buchwald conditions fail due to steric bulk.
-
Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent (1-2 mol%).
-
Base:
or (2.0 equiv). -
Solvent: Dioxane or Toluene/MeOH (1:1).
-
Conditions: 60°C - 80°C.
-
Why: The NHC ligand is incredibly robust and prevents the pyrimidine from shutting down the metal center.
-
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions.[10][11][12] Chemistry – A European Journal, 12(18), 4749–4755.
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed.[2] Journal of the American Chemical Society, 132(34), 12048-12059.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 12. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Remediation for 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine
Case ID: PD-REM-1146629 Subject: High-Efficiency Palladium Removal from Aminopyrimidine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive & Diagnostic Assessment
The Challenge: You are isolating 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine . Unlike simple aromatics, this molecule contains a "pincer-like" motif: the pyrimidine ring nitrogens and the exocyclic amine (N-2 position). These nitrogen atoms act as potent Lewis bases, coordinating tightly with Palladium (Pd) species (both Pd(0) and Pd(II)).
The Consequence: Standard filtration or mild activated carbon treatments often fail because the Product-Pd bond is thermodynamically stable. To remove the Pd, you must introduce a ligand (scavenger) with a higher affinity for Pd than your product and apply sufficient thermal energy to overcome the activation barrier for ligand exchange.
Decision Matrix: Remediation Strategy
Use the following logic flow to select the correct protocol for your current purity level.
Figure 1: Decision tree for selecting the appropriate palladium removal protocol based on initial contamination levels.
Technical Protocols
Protocol A: Bulk Removal (Activated Carbon)
Use when Pd > 1,000 ppm or visible particulates are present.
Warning: Aminopyrimidines can adsorb onto acidic carbon, leading to yield loss. Use neutral or basic activated carbon.
-
Dissolution: Dissolve crude product in THF or EtOAc (10-20 volumes). Avoid DMF/DMSO if possible, as they stabilize Pd in solution.
-
Loading: Add neutral activated carbon (e.g., Darco KB-G or equivalent) at 10-20 wt% relative to the crude mass.
-
Digestion: Heat the slurry to 50°C for 2–4 hours.
-
Why? Room temperature adsorption is often insufficient to break the Amine-Pd coordination.
-
-
Filtration: Filter hot through a pad of Celite 545 .
-
Wash: Rinse the filter cake with hot solvent to recover adsorbed product.
Protocol B: Solid-Supported Scavenging (The Gold Standard)
Use for 100–1,000 ppm. This is the most reliable method for this specific molecule.
Scavenger Selection Guide:
| Scavenger Type | Functionality | Specificity | Recommended For |
| SiliaMetS® Thiol | Cysteine/Thiol (-SH) | Broad (Pd(0), Pd(II)) | General purpose, versatile. |
| SiliaMetS® TMT | Trithiocyanuric Acid | High Affinity (Pd(II)) | Best for Aminopyrimidines . TMT binds Pd tighter than amines. |
| Polymer-Supported | Thiourea | Pd(II) | Alternative if Silica is incompatible (rare). |
Step-by-Step Procedure:
-
Ratio Calculation: Add scavenger (SiliaMetS TMT or Thiol) at 4–5 equivalents relative to the residual Pd content (molar).
-
Note: If Pd content is unknown, start with 10 wt% scavenger relative to product mass.
-
-
Solvent System: Use THF, Me-THF, or EtOAc.
-
Thermal Activation (Critical): Heat the mixture to 55–60°C for 4–12 hours.
-
Mechanism:[1] The heat provides the activation energy required for the Pd to dissociate from the pyrimidine nitrogen and bind to the sulfur on the scavenger.
-
-
Filtration: Filter the suspension through a 0.45 µm membrane or fine frit to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
Protocol C: The L-Cysteine Wash
Use when solid scavengers are unavailable or for large-scale batches.
L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It can strip Pd from the organic layer into the aqueous layer.
-
Preparation: Dissolve the product in a water-immiscible solvent (e.g., EtOAc, Me-THF).
-
Wash Solution: Prepare a 5–10% aqueous solution of L-Cysteine .
-
Extraction: Wash the organic layer with the L-Cysteine solution.
-
Optimization: Heat the biphasic mixture to 40–50°C with vigorous stirring for 1 hour.
-
-
Separation: Separate layers. The Pd-Cysteine complex will be in the aqueous yellow/orange layer.
-
Rinse: Wash the organic layer with water (x2) to remove residual cysteine.
Troubleshooting & FAQs
Q1: I used SiliaMetS Thiol at room temperature, but my Pd levels only dropped from 500 ppm to 300 ppm. Why? A: This is a kinetic issue. Your molecule (aminopyrimidine) is a strong ligand. At room temperature, the rate of ligand exchange (Pd moving from your product to the scavenger) is too slow. You must heat the scavenging slurry to at least 50°C to drive the equilibrium toward the scavenger.
Q2: My product turned grey after crystallization. What happened? A: This indicates "occlusion." As the crystal lattice formed, it trapped colloidal Pd particles inside the crystals.
-
Fix: Redissolve the product in a good solvent, filter through a 0.2 µm filter (to remove colloids), and then perform a slow recrystallization. Adding a small amount of L-Cysteine or TMT scavenger to the mother liquor during crystallization can keep the Pd in solution.
Q3: Can I use DMSO as a solvent for scavenging? A: It is not recommended. DMSO is a competing ligand that coordinates well with Palladium. It fights against the scavenger, reducing efficiency. If you must use DMSO, you will need a significantly higher loading of scavenger (e.g., SiliaMetS TMT) and longer reaction times.
Q4: I am losing >20% yield on Activated Carbon. How do I stop this? A: Your amine product is likely protonating and binding to acidic sites on the carbon.
-
Fix: Switch to a synthetic scavenger (Protocol B) which has no non-specific binding, or ensure you are using "chemically activated" carbon with a neutral pH.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers: Selection Guide & Case Studies. SiliCycle Technical Documentation.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
Biotage. (2023). Strategies for Palladium Removal in Drug Development. Biotage Knowledge Base.
Sources
Technical Support Center: Solving Solubility Issues of 5-Aryl-2-Aminopyrimidines in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet challenging issue of dissolving 5-aryl-2-aminopyrimidines in organic solvents. As a class of compounds with significant interest in medicinal chemistry, their often-poor solubility can be a major bottleneck in synthesis, purification, and screening workflows. This resource offers troubleshooting strategies and frequently asked questions to help you navigate these complexities with confidence.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Problems
Encountering a compound that won't dissolve can be frustrating. This section provides a logical workflow to diagnose and solve the solubility challenges of 5-aryl-2-aminopyrimidines.
Q1: My 5-aryl-2-aminopyrimidine is not dissolving in my chosen organic solvent. What are the initial steps I should take?
A1: Initial troubleshooting should focus on the fundamental factors that govern solubility. The principle of "like dissolves like" is a good starting point; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[1][2] 5-Aryl-2-aminopyrimidines possess both polar (aminopyrimidine) and non-polar (aryl group) characteristics, which can lead to complex solubility behavior.
Here are the initial steps to take:
-
Verify Compound Purity and Form: Impurities can significantly impact solubility. Ensure your compound is of the expected purity. Also, consider the physical form; amorphous solids are generally more soluble than highly crystalline ones.[3]
-
Solvent Selection: The choice of solvent is critical.[4][5] If you are using a non-polar solvent like hexane or toluene, the polar aminopyrimidine moiety may be hindering dissolution. Conversely, in a highly polar protic solvent like methanol, the non-polar aryl group might be the issue.
-
Gentle Heating: For most solids, solubility increases with temperature.[6][7] Try gently warming the mixture while stirring. Be cautious not to exceed the boiling point of the solvent or cause decomposition of your compound.
-
Sonication: The use of high-frequency sound waves can help break down solute aggregates and increase the rate of dissolution.[8]
If these initial steps do not yield a solution, a more systematic approach is necessary.
Q2: I've tried basic troubleshooting with no success. How can I systematically find a suitable solvent system?
A2: A systematic approach involves a combination of solvent screening and the use of co-solvents. This will help you identify a single solvent or a solvent mixture that provides the desired solubility.
Experimental Workflow: Small-Scale Solubility Testing
Before committing a large amount of your valuable compound, perform small-scale solubility tests.
Protocol:
-
Weigh a small, precise amount of your 5-aryl-2-aminopyrimidine (e.g., 2-5 mg) into several small vials.
-
Add a measured volume (e.g., 100 µL) of a range of solvents with varying polarities (see table below).
-
Vortex each vial for 30-60 seconds.
-
Visually inspect for dissolution.
-
If the compound does not dissolve, incrementally add more solvent (e.g., in 100 µL portions) and vortex after each addition until the solid dissolves or a practical volume limit is reached.
-
Record the approximate solubility in mg/mL for each solvent.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection, categorized by polarity.
| Solvent Class | Example Solvents | Typical Applicability for 5-Aryl-2-Aminopyrimidines |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Often good initial choices due to their ability to solvate both polar and non-polar moieties.[8] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can be effective, but hydrogen bonding with the aminopyrimidine can sometimes lead to lower solubility compared to polar aprotic solvents.[9] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can be effective for less polar 5-aryl-2-aminopyrimidines. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally suitable for less polar analogs. |
| Aromatic | Toluene, Xylenes | Best for derivatives with large, non-polar aryl groups. |
| Non-polar | Hexane, Heptane | Typically poor solvents for this class of compounds unless the aryl substituent is very large and lipophilic.[9] |
Q3: What if a single solvent isn't effective? How do I use co-solvents?
A3: Co-solvents are an excellent strategy when a single solvent fails. A co-solvent is a second, miscible solvent added to the primary solvent to modify its overall polarity and improve the solubility of the solute.[10][11][12]
Protocol for Co-solvent Screening:
-
Start with your compound suspended in the solvent in which it is least soluble but required for your downstream application (e.g., a reaction solvent).
-
Gradually add small volumes of a co-solvent in which your compound is highly soluble (determined from your small-scale screening).
-
After each addition, stir or vortex the mixture and observe for dissolution.
-
Continue adding the co-solvent until the compound fully dissolves. Note the final ratio of the two solvents.
Common Co-solvent Systems:
-
Toluene/Ethanol
-
Dichloromethane/Methanol
-
Hexane/Ethyl Acetate
-
Water/Acetonitrile (for purification by reverse-phase HPLC)
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues.
Caption: Key factors influencing the solubility of a compound.
References
-
Avdeef, A. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. Retrieved from [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
-
Bera, S., et al. (2021). Solid-state packing dictates the unexpected solubility of aromatic peptides. iScience, 24(4), 102313. Retrieved from [Link]
-
ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
- Jouyban, A. (2008). Review of the cosolvency models for drug solubilization. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- International Journal of Scientific Development and Research. (2024, January). Methods to boost solubility. IJSDR, 9(1).
- Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(8), 3049-3059.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Ishikawa, M., & Hashimoto, Y. (2011). Improving the water-solubility of compounds by molecular modification to disrupt crystal packing. Chemical & Pharmaceutical Bulletin, 59(12), 1457-1465.
- Wostl, W., et al. (2013). Systematic study of effects of structural modifications on the aqueous solubility of drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 23(19), 5348-5352.
-
Taylor & Francis. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- LePree, J., & Mulski, M. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 84(6), 755-763.
- Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13(4), 854-862.
- Gani, R., et al. (2005). Method for selection of solvents for promotion of organic reactions. Computers & Chemical Engineering, 29(7), 1661-1676.
- Folic, M., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Chemical Engineering Transactions, 29, 13-18.
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
- Bishop, R. (2017). Swivel and Tilt Interactions: Directional Change in Aromatic π...π Crystal Packing. CrystEngComm, 19(1), 22-29.
-
Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules? Retrieved from [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
- Chandramouli, N., et al. (2015). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science, 6(11), 6270-6276.
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Retrieved from [Link]
Sources
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- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
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- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
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- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimization of Base and Ligand for Sterically Hindered Suzuki Couplings
Welcome to the Technical Support Center dedicated to overcoming the challenges of sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties when coupling sterically demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your challenging coupling reactions.
Troubleshooting Guide
This section is structured in a question-and-answer format to provide direct solutions to specific experimental issues.
Q1: My Suzuki coupling reaction involving a di-ortho-substituted aryl halide and a sterically hindered boronic acid is resulting in low or no yield. What are the primary factors to investigate?
A1: Low yields in sterically hindered Suzuki couplings are a common challenge and can often be attributed to several key factors that need systematic evaluation.[1]
-
Inefficient Oxidative Addition: The initial step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, can be significantly slowed down by steric hindrance around the reaction center.[1]
-
Difficult Reductive Elimination: The final C-C bond-forming step, reductive elimination, can also be kinetically challenging due to the steric bulk on the coupling partners, which can hinder the required conformational changes of the palladium complex.[1][2]
-
Suboptimal Base and Ligand Combination: The choice of base and ligand is paramount in these reactions. A suboptimal combination can fail to promote the key steps of the catalytic cycle effectively.
-
Catalyst Deactivation: The palladium catalyst can be susceptible to deactivation, leading to the formation of inactive palladium black, especially at the higher temperatures often required for these couplings.[3]
-
Reagent Quality: The purity and stability of your boronic acid, aryl halide, solvent, and base are critical. Degradation of any of these components can severely impact the reaction outcome.[1][3]
Q2: How do I rationally select a base to improve my low-yielding, sterically hindered Suzuki coupling?
A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to facilitate transmetalation.[4] For sterically hindered substrates, the choice of base is even more critical.
Weak vs. Strong Bases:
-
Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often the first choice for sterically hindered couplings.[4] They are generally effective and tolerate a wide range of functional groups.
-
Stronger bases like hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., KOtBu) can sometimes be beneficial, but they can also promote side reactions like protodeboronation, especially with sensitive substrates.[5]
Screening Recommendations:
A systematic screening of bases is often the most effective approach. A good starting point would be to compare K₃PO₄, Cs₂CO₃, and K₂CO₃.
| Base | Common Observations in Hindered Couplings |
| K₃PO₄ | Often provides a good balance of reactivity and functional group tolerance. A common and effective choice. |
| Cs₂CO₃ | Its higher solubility in organic solvents can sometimes lead to improved reaction rates and yields. |
| K₂CO₃ | A milder and cost-effective option, it can be effective, particularly when paired with a highly active catalyst system.[6] |
| KOtBu | Can be effective for particularly challenging or inert substrates due to its strong basicity.[5] |
Experimental Protocol for Base Screening:
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your sterically hindered aryl halide (1.0 equiv), sterically hindered boronic acid (1.2-1.5 equiv), and palladium catalyst/ligand system.
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv), such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[7]
-
Solvent and Reaction: Add degassed solvent and run the reactions at a consistent temperature, monitoring by TLC or LC-MS at regular intervals.[7]
-
Analysis: Compare the conversion and yield for each base to identify the optimal choice for your specific substrate combination.
Q3: Which class of ligands is most effective for promoting the coupling of sterically demanding substrates?
A3: For sterically hindered Suzuki couplings, the ligand choice is arguably the most critical parameter. The ideal ligand should be both bulky and electron-rich.
-
Bulky Ligands: The steric bulk of the ligand is essential to promote the reductive elimination step, which is often the rate-limiting step in these reactions.[8][9]
-
Electron-Rich Ligands: High electron density on the ligand facilitates the oxidative addition of the (often electron-rich and sterically hindered) aryl halide to the palladium center.[9][10]
Recommended Ligand Classes:
-
Buchwald-type Biaryl Phosphine Ligands: This class of ligands, such as SPhos, XPhos, and RuPhos, are among the most effective for sterically hindered couplings due to their steric bulk and electron-donating properties.[6][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphine ligands in some cases.[8][12] They are also known for their high stability.[13] The IPr and IMes ligands are common examples.[14]
-
Ferrocenyl Phosphines: Ligands like dppf can also be effective, although they are sometimes less so for the most challenging tetra-ortho-substituted biaryl syntheses.
Q4: I am observing significant amounts of side products, such as dehalogenation of my aryl halide and protodeboronation of my boronic acid. How can I minimize these?
A4: These are common side reactions in challenging Suzuki couplings, and their mitigation requires careful control of reaction conditions.
-
Dehalogenation: This often arises from a competing β-hydride elimination pathway. Using bulky ligands is a primary strategy to favor the desired reductive elimination over β-hydride elimination.[1][15] Additionally, ensuring strictly inert reaction conditions can help suppress this side reaction.[1]
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water) before it can transmetalate to the palladium center.[1]
-
Use Anhydrous Conditions: Employing thoroughly dried solvents and bases is crucial.[1]
-
Consider Boronic Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than their corresponding boronic acids.[9]
-
Base Choice: As mentioned, strong bases can sometimes exacerbate protodeboronation.[5]
-
Frequently Asked Questions (FAQs)
What is the mechanistic role of the base in the Suzuki-Miyaura coupling?
The base has several key roles in the catalytic cycle:
-
Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species.[4][14][16] This "ate" complex is more reactive towards transmetalation with the palladium(II) complex.[8]
-
Formation of Palladium Complexes: The base can also influence the nature of the palladium complexes present in the catalytic cycle.[8]
-
Acceleration of Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step.[8]
What is the optimal Palladium:Ligand ratio for sterically hindered couplings?
For bulky monophosphine ligands like the Buchwald-type ligands, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended.[1] An excess of ligand can sometimes be detrimental, leading to the formation of less active bis-phosphine palladium species.[1] For NHC ligands, a 1:1 ratio is often optimal due to the formation of stable, well-defined complexes.[17]
Can increasing the reaction temperature always solve a low yield issue?
While increasing the temperature can help overcome the activation energy barriers for oxidative addition and reductive elimination, it is not a universal solution.[1] Excessive heat can lead to:
-
Increased rates of side reactions like protodeboronation.[7]
-
Degradation of substrates, products, or the catalyst itself.[3]
-
Catalyst deactivation.[3]
Temperature optimization should be conducted carefully, often in increments, while monitoring for the formation of byproducts.
When should I consider using a palladium precatalyst?
Palladium(II) precatalysts, such as Pd(OAc)₂, require an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[3] Using a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(II)-NHC precatalyst can offer better control and reproducibility, especially in challenging reactions.[17]
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]
-
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 11). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]
-
Beilstein Journals. (2020, May 11). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
Sources
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- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 5-[4-(propan-2-yl)phenyl]pyrimidin-2-amine from a typical reaction mixture. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this target molecule with high purity.
Section 1: Understanding the Reaction Context & Common Impurities
The most common synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling.[1] This reaction typically involves coupling 2-amino-5-bromopyrimidine with 4-(propan-2-yl)phenylboronic acid.[1] Understanding this synthetic pathway is critical, as the majority of impurities are byproducts of this specific reaction.
FAQ: Common Impurities
Question 1: I've run a Suzuki coupling to synthesize this compound. What are the most likely impurities in my crude reaction mixture?
Answer: Your crude product likely contains a mixture of unreacted starting materials and characteristic byproducts from the Suzuki reaction. Identifying these is the first step toward a successful purification strategy.
| Impurity Name | Structure (Generic) | Origin | Typical Removal Strategy |
| Unreacted Starting Materials | Ar-X, Ar'-B(OR)₂ | Incomplete reaction conversion.[2] | Flash chromatography. |
| Homocoupling Product | Ar'-Ar' | Oxidative coupling of two boronic acid molecules, often due to excess oxygen.[2][3][4][5] | Flash chromatography; can be difficult as polarity may be similar to the product. |
| Protodeboronation Product | Ar'-H (Cumene) | Hydrolysis or protonation of the C-B bond in the boronic acid.[3] | Volatile; can often be removed under high vacuum. Otherwise, flash chromatography. |
| Dehalogenation Product | Ar-H (2-Aminopyrimidine) | Replacement of the halogen with hydrogen, potentially from hydride sources in the reaction.[3][6] | Flash chromatography. |
| Palladium Residues | Pd(0) (Palladium Black) | Aggregation and precipitation of the palladium catalyst.[3] | Filtration of the crude mixture through Celite® or silica; treatment with metal scavengers. |
| Ligand-Related Impurities | Phosphine Oxides | Oxidation of phosphine ligands by air.[2] | Flash chromatography. |
Section 2: Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Part A: Flash Column Chromatography
Flash chromatography is a primary and highly effective method for purifying pyrimidine derivatives from complex mixtures.[7][8]
Question 2: My compound is streaking badly on the silica gel TLC plate and the column separation is poor. What's happening and how do I fix it?
Answer: This is a classic problem when purifying basic compounds like 2-aminopyrimidines on standard silica gel. The streaking is caused by strong, non-ideal interactions between the basic amine functionality of your product and the acidic silanol (Si-OH) groups on the surface of the silica.[9] This leads to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. This additive competes with your product for binding to the acidic silanol sites, resulting in sharper peaks.[9]
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or pyridine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).
-
-
Switch the Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica gel and can be a good alternative for basic compounds.
-
Amine-Functionalized Silica: This is an excellent but more expensive option that is specifically designed to minimize interactions with basic analytes.[9]
-
-
Reduce Sample Load: Overloading the column can exacerbate tailing issues. Ensure you are using an appropriate ratio of crude material to silica gel (typically 1:30 to 1:50 by weight).[9]
Question 3: How do I select the best solvent system for my flash column?
Answer: The ideal solvent system is determined using Thin-Layer Chromatography (TLC) before committing to the column.[7][9] The goal is to find a solvent mixture that provides good separation between your desired product and its impurities, with a target retention factor (Rf) for your product of approximately 0.2-0.4.[7][9]
Commonly Used Solvent Systems for Pyrimidine Derivatives:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
Toluene / Acetone
Start with a low-polarity mixture and gradually increase the proportion of the more polar solvent until the target Rf is achieved. Remember to include your basic modifier (e.g., 1% Et₃N) in the TLC mobile phase if you plan to use it for the column.
Question 4: My crude product has poor solubility in the chromatography eluent. What is "dry loading" and should I use it?
Answer: Dry loading is a technique used when a crude sample is not readily soluble in the initial, low-polarity mobile phase.[7] Instead of dissolving the sample and loading it as a liquid, you adsorb it onto a small amount of silica gel, which is then carefully added to the top of the column. This prevents the sample from precipitating at the top of the column and ensures a more uniform starting band, leading to better separation.
Part B: Recrystallization
Recrystallization is a powerful and cost-effective technique for achieving very high purity, especially for final polishing of a solid product that is already relatively clean (>90%).[7][10]
Question 5: I'm struggling to find a single suitable solvent for recrystallization. What should I do?
Answer: It is common for a single solvent not to have the ideal solubility properties (highly soluble when hot, poorly soluble when cold).[7] In this case, a binary solvent system is the best approach.
Procedure for a Binary Solvent System:
-
Dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While still hot, slowly add a "poor" solvent (one in which it is sparingly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
Common Binary Systems for Aromatic Amines:
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Toluene / Hexanes
Question 6: My compound is "oiling out" during cooling instead of forming crystals. How can I prevent this?
Answer: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This often traps impurities.
Troubleshooting Steps:
-
Cool More Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first, then move it to a refrigerator, and finally to an ice bath. Slow cooling encourages proper crystal lattice formation.[11]
-
Use a More Dilute Solution: The initial solution may be too concentrated. Add a bit more of the "good" solvent or solvent mixture before cooling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, saturated solution to initiate crystallization.
Question 7: Can I use acid-base chemistry to my advantage during purification?
Answer: Yes, this can be a very effective strategy for aromatic amines. By converting the basic amine to a salt (e.g., a hydrochloride salt), you dramatically change its solubility properties.[12]
Acid-Base Purification Workflow:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Perform a liquid-liquid extraction with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities (like the homocoupling byproduct) will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, causing it to precipitate out of the water.
-
Filter the solid precipitate or extract it back into an organic solvent, dry, and concentrate to yield the purified free base.
Section 3: Standard Operating Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a moderately polar compound and uses a common solvent system.
-
Solvent System Selection: Using TLC, determine an optimal solvent system. A good starting point is a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc/Hexane) with 1% triethylamine added to both solvents. Aim for a product Rf of ~0.3 in a 30% EtOAc/Hexane mixture.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 10% EtOAc/Hexane). Pack the column evenly, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude material (e.g., 1g) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto ~2-3g of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[7]
-
Elution: Begin elution with the low-polarity solvent. If using a gradient, incrementally increase the polarity (e.g., from 10% to 20% to 30% EtOAc). Maintain a steady flow rate.[9]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Recrystallization from Ethanol/Water
This protocol is suitable for a solid product that is already >90% pure.
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.
-
Induce Saturation: While the solution is still hot, add warm water dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Purity & Identity Confirmation
Question 8: How do I confirm the purity and identity of my final product?
Answer: A combination of spectroscopic and chromatographic methods is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for confirming the chemical structure. The spectrum should be clean, with correct chemical shifts, multiplicities, and integration for all protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14] LC-MS is particularly useful as it also provides purity information (as % area under the curve).
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups. For your product, expect characteristic N-H stretches for the primary amine around 3200-3550 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹.[1]
Section 5: Visual Workflows
// Node Definitions start [label="Analyze Crude Mixture\n(TLC, LCMS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sm [label="Unreacted Starting\nMaterials Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_homo [label="Homocoupling or\nOther Byproducts?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_pd [label="Palladium Black\nVisible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Action Nodes filter [label="Filter through Celite®\nbefore workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chrom [label="Perform Flash\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrys [label="Consider Recrystallization\nfor final polishing", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_pd; check_pd -> filter [label="Yes"]; check_pd -> check_sm [label="No"]; filter -> check_sm;
check_sm -> chrom [label="Yes"]; check_sm -> check_homo [label="No"];
check_homo -> chrom [label="Yes"]; check_homo -> recrys [label="No\n(>90% pure)"];
chrom -> recrys [label="Product >90% pure"]; chrom -> end_node [label="Product >98% pure"]; recrys -> end_node; } DOT Caption: Troubleshooting workflow for purification.
// Node Definitions start [label="Assess Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; is_solid [label="Is the material a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purity_check [label="Is purity >90% by\nNMR/LCMS?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Method Nodes flash_chrom [label="Primary Method:\nFlash Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrys [label="Primary Method:\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> is_solid; is_solid -> purity_check [label="Yes"]; is_solid -> flash_chrom [label="No (Oil/Gummy)"];
purity_check -> recrys [label="Yes"]; purity_check -> flash_chrom [label="No (Complex Mixture)"]; } DOT Caption: Decision tree for selecting a purification method.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). This compound | 1111111-98-8.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Benchchem. (n.d.). The Discovery and Synthesis of 2-Aminopyrimidine FLT3 Inhibitors: A Technical Guide.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?.
- Arkivoc. (n.d.). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
- PMC. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts.
- Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
- PMC. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes.
- MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
- Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
- Molport. (n.d.). 5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine-2,4-diamine.
- Journal of Population Therapeutics and Clinical Pharmacology. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- PubMed. (2010, June 10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
- ChemScene. (n.d.). 6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine.
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
- PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Journal of Medicinal Chemistry. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
- MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
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Technical Support Center: Addressing Catalyst Poisoning in Aminopyrimidine Synthesis
Introduction: The Challenge of Catalyst Integrity in Aminopyrimidine Synthesis
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone reaction for the synthesis of aminopyrimidines, a scaffold of immense importance in medicinal chemistry and drug development.[1][2] This reaction provides a powerful tool for constructing critical C-N bonds. However, its efficiency is highly dependent on the integrity of the palladium catalyst. The catalytically active Pd(0) species is notoriously susceptible to deactivation by a variety of chemical agents, a phenomenon known as catalyst poisoning.[3][4]
Catalyst poisoning manifests as sluggish or completely stalled reactions, leading to low yields, difficult purification, and inconsistent results.[5][6] These issues can significantly impede research and development timelines. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating catalyst poisoning in aminopyrimidine synthesis. We will delve into the common culprits, their mechanisms of deactivation, and field-proven strategies to ensure robust and reproducible results.
Part 1: Immediate Troubleshooting Guide
This section is designed for researchers currently facing a problematic reaction. These Q&A points address the most common failure modes and provide actionable solutions.
Q1: My amination reaction is sluggish or has stalled completely. What are the first things I should check?
A1: When a reaction fails, a systematic diagnosis is crucial. The most common causes are related to catalyst deactivation or suboptimal conditions.
-
Visual Inspection: Look for the formation of a black precipitate, commonly known as "palladium black."[5] This indicates that the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle, rendering it inactive.[6]
-
Reagent Purity: The purity of all components is paramount. Trace impurities in your aryl halide, amine, solvent, or base can act as potent catalyst poisons. Amines, in particular, should be purified by distillation, crystallization, or filtration through activated alumina if their purity is questionable.
-
Atmospheric Control: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[7] Ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents were thoroughly degassed. Inadequate degassing can lead to oxidation of the catalyst and ligands, deactivating the system.[7]
-
Reaction Conditions: Re-verify the temperature and stirring. Insufficient heating can lead to a sluggish reaction, while poor mixing, especially in biphasic systems, can limit reagent contact and slow the reaction down.[7]
Q2: I've observed palladium black formation. What does this mean and can I fix it?
A2: The formation of palladium black signifies catalyst decomposition. The active, soluble Pd(0) species, which should be stabilized by its ligand, has aggregated into inactive, elemental palladium.[5]
-
Underlying Cause: This is often a result of an insufficient ligand-to-palladium ratio, the use of a ligand that provides poor stabilization, or high reaction temperatures that accelerate decomposition.[6][7]
-
Immediate Solution: Unfortunately, once significant palladium black has formed, it is very difficult to rescue the ongoing reaction. The primary goal becomes preventing it in future runs.
-
Prevention:
-
Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to stabilize the Pd(0) center and prevent aggregation.[5]
-
Ligand:Metal Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific catalytic system.[7]
-
Precatalysts: Utilize modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are air-stable Pd(II) complexes that reliably generate the active, monoligated Pd(0) species in situ, often leading to more reproducible results than using sources like Pd₂(dba)₃.[8]
-
Q3: My reaction worked before with the same substrates, but now it's failing. What could have changed?
A3: Reproducibility issues often point to a hidden variable, most commonly a new source of catalyst poison.
-
New Reagent Bottle: A new bottle of starting material, solvent, or base may contain impurities that were not present in the previous batch. It is a common misconception that reagents from commercial suppliers are always perfectly pure for sensitive catalytic reactions.
-
Degradation of Reagents: Phosphine ligands can oxidize over time if not stored properly under an inert atmosphere.[7] Similarly, some aryl halides or amines can degrade upon storage.
-
Diagnostic Test: To confirm if reagent contamination is the issue, run a control reaction using highly purified starting materials and freshly opened, anhydrous solvents.[5] A significant improvement in this control reaction strongly indicates that your standard reagents are the source of the problem.[5]
Part 2: Fundamental FAQs on Catalyst Poisoning
Understanding the "why" behind catalyst failure is key to developing a robust synthetic protocol.
Q4: What are the most common catalyst poisons in aminopyrimidine synthesis?
A4: Palladium catalysts are soft Lewis acids, making them susceptible to poisoning by species with available lone pairs or π-electrons that can bind strongly to the metal center.[3][4]
| Poison Class | Common Sources | Mechanism of Action |
| Sulfur Compounds | Thiol-containing protecting groups, residual sulfur from upstream synthesis (e.g., H₂S, CS₂), sulfur-based odorants in solvents.[9][10] | Sulfur compounds bind strongly and often irreversibly to the palladium surface, blocking active sites required for the catalytic cycle.[10][11] |
| Halide Ions | Excess halide from starting materials (especially iodides), impurities in bases (e.g., KCl in KOtBu). | While necessary as a leaving group, excess iodide ions in solution can form stable, off-cycle palladium complexes, inhibiting catalyst turnover.[12] |
| Nitrogen Heterocycles | Pyridine, imidazole, or other nitrogen-containing functional groups on the substrate or as impurities.[3][13] | The nitrogen lone pair can coordinate strongly to the palladium center, acting as a competitive inhibitor and blocking reactant access.[13] |
| Phosphorus Compounds | Excess or impure phosphine ligands, phosphate or phosphite impurities.[3] | While phosphine ligands are essential, certain phosphorus-containing impurities can bind too tightly or decompose, leading to catalyst deactivation. |
| Water & Oxygen | Inadequately dried solvents/reagents, atmospheric leaks.[7][14] | Oxygen can oxidize the active Pd(0) to inactive Pd(II).[7] Water can lead to competing hydroxylation side reactions and catalyst deactivation, especially with certain bases.[15] |
| Carbon Monoxide (CO) | Impurity in certain gas cylinders, byproduct of some decomposition pathways. | CO is a well-known strong binder to palladium surfaces and can completely shut down catalytic activity.[16] |
Q5: How exactly does a poison stop the catalytic cycle?
A5: A poison disrupts the finely tuned sequence of oxidative addition, transmetalation, and reductive elimination that constitutes the Buchwald-Hartwig catalytic cycle.[8][17] The poison acts by intercepting the active Pd(0) catalyst.
For example, a sulfur-containing poison like a thiol (R-SH) will coordinate so strongly to the Pd(0)L₂ complex that the aryl halide can no longer undergo oxidative addition.[10] This forms a stable Pd(0)-sulfur adduct that effectively removes the catalyst from the cycle, leading to reaction arrest.[9]
Visualizing the Catalytic Cycle and Poisoning Event
The following diagrams illustrate the intended catalytic pathway versus a cycle interrupted by a poison.
Caption: The ideal Buchwald-Hartwig catalytic cycle for C-N bond formation.
Caption: A poison intercepts the active Pd(0) catalyst, forming an inactive complex.
Part 3: Proactive Strategies & Experimental Protocols
The most effective way to deal with catalyst poisoning is to prevent it from happening. This section provides best practices and detailed protocols.
Best Practices for Prevention
-
High-Purity Reagents: Always use the highest purity reagents available. If in doubt, purify them.
-
Inert Atmosphere: Master the use of Schlenk lines or glove boxes. Proper degassing of solvents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes) is not optional.[7]
-
Use of Precatalysts: Modern, well-defined palladium precatalysts offer superior performance and reproducibility compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Rational Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are often required to promote the desired reaction steps while stabilizing the catalyst.
-
Scavenging Impurities: If a starting material is suspected of containing a poison, it can be pre-treated with a scavenger resin to remove the impurity before it enters the reaction vessel.[18]
Experimental Protocol 1: Reagent Purification with Scavenger Resins
This protocol describes how to remove nucleophilic impurities (like thiols) from a solution of a starting material (e.g., an aryl halide) using a polymer-bound scavenger.[18]
Objective: To remove trace catalyst poisons from a reagent solution prior to its use in a palladium-catalyzed reaction.
Materials:
-
Reagent to be purified (e.g., aryl halide)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Scavenger Resin (e.g., polymer-bound isocyanate for scavenging amines, or polymer-bound thiol scavenger for electrophilic impurities). For removing sulfur impurities, a metal-scavenging resin like QuadraSil® MP can be effective.
-
Inert atmosphere reaction vessel (e.g., Schlenk flask) with a stir bar.
-
Filtration apparatus (e.g., cannula or filter funnel).
Procedure:
-
Under an inert atmosphere, dissolve the reagent to be purified in the anhydrous, degassed solvent inside the Schlenk flask.
-
Add the appropriate scavenger resin (typically 3-5 equivalents relative to the suspected impurity).
-
Stir the resulting slurry at room temperature for 4-16 hours. The exact time will depend on the specific resin and impurity.
-
Carefully separate the purified solution from the resin. This is easily done by cannula filtration into a new, clean, and dry Schlenk flask.
-
The purified reagent solution is now ready for use in your catalytic reaction.
Experimental Protocol 2: Diagnostic Troubleshooting Workflow
If you are facing a failed reaction, this logical workflow can help you pinpoint the cause.
Caption: A decision tree for troubleshooting failed amination reactions.
References
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
-
Klyushin, A. Y. (2012). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Kinetics and Catalysis, 53, 598-604.
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
-
Amerigo Scientific. Scavenger Resins.
-
BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
-
Gabitto, J., & Tsouris, C. (2018). Modeling Sulfur Poisoning of Palladium Membranes Used for Hydrogen Separation. OSTI.gov.
-
BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Li, C., et al. (2011). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.
-
Gremminger, P., et al. (2020). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis, 10(15), 8741–8753.
-
Cargnello, M., et al. (2017). Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. Accounts of Chemical Research, 50(7), 1641-1649.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
-
Sigma-Aldrich. Metal Scavengers.
-
SpinChem. Palladium catalyst recovery using scavenger resin.
-
Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548-1577.
-
Mpelane, S., et al. (2021). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Wikipedia. Catalyst poisoning.
-
Zhang, J., & Schmalz, H.-G. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 16(13), 3492-3495.
-
Process Pro. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
-
Savic, V., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(7), 8494-8504.
-
Vantourout, J. C., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 142(22), 10073-10082.
-
Wallace, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(12), 2298-2302.
-
Braley, J. C., et al. (2010). Pd-PEPPSI-IPentCl precatalyst for the selective monoamination of 2,6-dichloropyridines with 2-aminopyridines. Organic Letters, 12(12), 2904-2907.
-
Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4504-4507.
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate.
-
Hartwig, J. F., et al. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 121(7), 1473-1487.
-
Riisager, A., et al. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
Sigma-Aldrich. Buchwald Catalysts & Ligands.
-
MacMillan, D. W. C., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(1), 2-24.
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
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Validation & Comparative
A Guide to the 1H NMR Spectral Analysis of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine and its Analogs
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine, a compound of interest in medicinal chemistry and drug development. By understanding its unique spectral signature, researchers can confirm its synthesis, assess its purity, and gain insights into its molecular structure. This document will delve into the predicted ¹H NMR spectrum of the title compound, compare it with structurally similar molecules, provide a robust experimental protocol for acquiring high-quality spectra, and explain the fundamental principles behind the observed chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum of this compound
The structure and predicted proton assignments are shown below:
Caption: A step-by-step workflow for acquiring and processing a ¹H NMR spectrum.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool (for filtration, if needed)
-
Vortex mixer
Procedure:
-
Sample Weighing and Dissolution: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. [1]2. Homogenization: Gently vortex the sample to ensure complete dissolution. The solution should be clear and free of any solid particles.
-
Filtration and Transfer: If any solid material remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents line broadening due to suspended solids. 4. NMR Tube Filling: The final volume in the NMR tube should be between 4-5 cm in height to ensure it is within the detection region of the spectrometer's receiver coil. [2]5. Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.
-
Data Acquisition: A standard ¹H NMR experiment is run. Key parameters include the number of scans, spectral width, and relaxation delay. For a sample of this concentration, 8-16 scans are typically sufficient.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. Finally, the peaks are integrated to determine the relative number of protons, and their chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Theoretical Principles in ¹H NMR Spectroscopy
The interpretation of a ¹H NMR spectrum is grounded in fundamental principles of nuclear spin and electromagnetism.
-
Chemical Shift (δ): The position of a signal along the x-axis of the spectrum is its chemical shift, measured in parts per million (ppm). It is determined by the local electronic environment of the proton. Electron-withdrawing groups, like the nitrogen atoms in the pyrimidine ring, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals upfield. [3]* Integration: The area under a peak is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of a proton can influence the magnetic field of neighboring protons, leading to the splitting of signals into multiplets (e.g., doublets, triplets, etc.). The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). The "n+1 rule" is often used to predict the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.
Caption: Diagram illustrating the reciprocal nature of spin-spin coupling between two adjacent protons.
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic and can be confidently predicted and interpreted. The distinct signals for the isopropyl group, the para-substituted phenyl ring, and the 2-aminopyrimidine core provide a unique fingerprint for this molecule. By comparing its spectrum to those of related compounds, a deeper understanding of structure-spectrum correlations can be achieved. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality data, which is essential for accurate structural elucidation and purity assessment in a research and drug development setting.
References
-
Guenther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link]
-
Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Phenylpyrimidin-2-amine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of (1-methylethyl)benzene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Sources
In-Depth LC-MS Characterization Guide: 5-(4-isopropylphenyl)pyrimidin-2-amine vs. Structural Analogs
Executive Summary
The 2-aminopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., Aurora, PLK, and TBK1 inhibitors)[2, 3]. The substitution pattern at the 5-position of the pyrimidine ring dictates the molecule's trajectory into hydrophobic binding pockets, directly influencing target selectivity and pharmacokinetic properties.
This guide provides an objective, data-driven comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) performance of 5-(4-isopropylphenyl)pyrimidin-2-amine against two structural alternatives: the less lipophilic 5-phenylpyrimidin-2-amine and the bulkier 5-(4-tert-butylphenyl)pyrimidin-2-amine . By detailing the causality behind ionization behaviors and fragmentation pathways, this guide serves as a self-validating reference for analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals [1].
Physicochemical Profiling & Analytical Rationale
To design a robust LC-MS method, one must first understand the physicochemical differences between the target compound and its alternatives. The para-substitution on the phenyl ring significantly alters the molecule's lipophilicity (LogP), which governs both reverse-phase chromatographic retention and electrospray ionization (ESI) droplet surface partitioning.
Table 1: Comparative Physicochemical Properties
| Compound | R-Group (para) | Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Est. LogP |
| Alternative 1 | -H (Phenyl) | C₁₀H₉N₃ | 171.0796 | 172.0874 | 1.8 |
| Target Product | -CH(CH₃)₂ (Isopropyl) | C₁₃H₁₅N₃ | 213.1266 | 214.1344 | 3.2 |
| Alternative 2 | -C(CH₃)₃ (tert-Butyl) | C₁₄H₁₇N₃ | 227.1422 | 228.1500 | 3.7 |
Causality in Analytical Behavior: The 2-amino group acts as a strong hydrogen bond donor/acceptor with a pKa of approximately 3.5–4.0. In an acidic mobile phase (pH ~2.7), this nitrogen is readily protonated, making Positive Electrospray Ionization (ESI+) the optimal detection mode. The isopropyl group in the target product provides an ideal balance: it is lipophilic enough to drive the analyte to the surface of the ESI droplet (enhancing ionization efficiency) without causing the excessive non-specific column binding sometimes observed with bulkier tert-butyl analogs.
Experimental Workflows: Self-Validating LC-MS/MS Protocol
The following methodology establishes a baseline for characterizing 2-aminopyrimidines. The protocol includes built-in system suitability checks to ensure data integrity.
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 5-(4-isopropylphenyl)pyrimidin-2-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Standard: Dilute the stock serially with 50:50 Methanol:Water to a final concentration of 100 ng/mL[4].
-
Matrix Spiking (Optional): If extracting from plasma, add 100 µL of plasma to 300 µL of cold Acetonitrile (containing an isotope-labeled internal standard). Vortex for 60 seconds, centrifuge at 14,000 rpm for 10 minutes, and transfer the supernatant to an autosampler vial.
-
System Suitability Check: Inject a blank (50:50 Methanol:Water) prior to the sample sequence to verify the absence of carryover.
Chromatographic Separation (UPLC)
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (Ensures complete protonation of the pyrimidine ring).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.5 min re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Mass Spectrometry Parameters (ESI-QTOF / QqQ)
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramped from 15 eV to 35 eV to capture comprehensive MS/MS fragmentation data.
LC-MS/MS analytical workflow for 2-aminopyrimidine characterization.
Comparative Performance Data
When subjected to the standardized UPLC-MS/MS protocol, the target product and its alternatives exhibit distinct chromatographic and mass spectrometric profiles.
Table 2: LC-MS/MS Performance Comparison
| Analyte | Retention Time (min) | Relative Ionization Efficiency | Primary Precursor Ion | Major MS/MS Product Ions (m/z) |
| Alternative 1 (Phenyl) | 1.85 | 1.0x (Baseline) | 172.08 | 155.06 (-NH₃), 104.05 |
| Target (Isopropyl) | 3.10 | 1.4x | 214.13 | 172.08 (-Propene), 197.10 (-NH₃) |
| Alternative 2 (tert-Butyl) | 3.85 | 1.2x | 228.15 | 172.08 (-Isobutene), 211.12 |
Chromatographic Insights
The retention time strictly follows the LogP values. The target compound elutes at 3.10 minutes, providing excellent separation from early-eluting polar endogenous matrix interferences (which typically elute < 1.5 min). Alternative 1 elutes too early, risking ion suppression from salts, while Alternative 2 has a longer run time, reducing high-throughput efficiency.
Mechanistic Fragmentation Analysis (MS/MS)
Understanding the collision-induced dissociation (CID) of 2-aminopyrimidines is critical for developing highly specific Multiple Reaction Monitoring (MRM) transitions [4].
For 5-(4-isopropylphenyl)pyrimidin-2-amine , the [M+H]⁺ precursor at m/z 214.13 undergoes two primary competitive fragmentation pathways:
-
Loss of Ammonia (-17 Da): Cleavage of the exocyclic 2-amino group yields a product ion at m/z 197.10. This is common across all 2-aminopyrimidines.
-
Loss of Propene (-42 Da): The isopropyl group on the phenyl ring is highly susceptible to inductive cleavage under CID, losing a neutral propene molecule to yield a stable fragment at m/z 172.08. This transition (214.13 → 172.08) is highly specific to the isopropyl analog and serves as the optimal quantifier ion, as it is entirely absent in Alternative 1.
Proposed MS/MS CID fragmentation pathway for the target compound.
Conclusion
Compared to unsubstituted or bulkier structural analogs, 5-(4-isopropylphenyl)pyrimidin-2-amine demonstrates superior LC-MS analytical properties. Its optimized lipophilicity ensures baseline separation from matrix effects without excessive retention times, and its unique isopropyl moiety provides a highly diagnostic, high-abundance MS/MS transition (loss of 42 Da) that guarantees specificity during quantitative bioanalysis.
References
-
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias (KU Leuven). Available at:[Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at:[Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at:[Link]
A Comparative Guide to FT-IR Absorption Bands for 2-Amino and Isopropyl Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The Principle of FT-IR in Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy and vibrate at specific frequencies. These absorptions are recorded as a spectrum, plotting absorbance or transmittance against wavenumber (cm⁻¹).[2][3] The resulting spectrum serves as a unique molecular "fingerprint," with characteristic peaks corresponding to the stretching and bending of specific chemical bonds within functional groups.[3] This allows for the precise identification of the functional groups present in a sample.
The Spectroscopic Signature of the 2-Amino Group
The 2-amino group, a primary amine (R-NH₂), exhibits several characteristic absorption bands in the FT-IR spectrum, primarily due to the vibrations of the N-H bonds.
N-H Stretching Vibrations
Primary amines are distinguished by the presence of two N-H stretching bands in the region of 3500-3300 cm⁻¹ .[4][5] These two bands arise from the symmetric and asymmetric stretching modes of the two N-H bonds. The asymmetric stretch typically appears at a higher wavenumber, while the symmetric stretch is found at a lower wavenumber.[6] These bands are generally weaker and sharper than the broad O-H stretching bands of alcohols that appear in the same region.[4]
N-H Bending Vibrations
Primary amines also display a characteristic N-H bending (scissoring) vibration in the range of 1650-1580 cm⁻¹ .[4] This band can sometimes be confused with a C=C double bond stretch, but its intensity and association with the N-H stretching peaks aid in its correct assignment. Additionally, a broad band due to N-H wagging can be observed between 910-665 cm⁻¹ .[4]
C-N Stretching Vibrations
The C-N stretching vibration for aliphatic amines is typically observed as a medium to weak band in the 1250-1020 cm⁻¹ region.[4]
The Spectroscopic Signature of the Isopropyl Group
The isopropyl group, -CH(CH₃)₂, is a branched alkyl group with distinct vibrational modes that are readily identifiable in an FT-IR spectrum.
C-H Stretching Vibrations
The C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups in the isopropyl moiety occur in the 3000-2840 cm⁻¹ region.[7][8] Specifically, the asymmetric and symmetric stretches of the methyl groups are found around 2955 cm⁻¹ and 2870 cm⁻¹, respectively.[7]
C-H Bending Vibrations
A key diagnostic feature of the isopropyl group is a strong doublet observed in the C-H bending region. This doublet arises from the symmetric bending of the two methyl groups (gem-dimethyl). The two peaks of roughly equal intensity appear in the ranges of 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ .[7] The presence of this distinct doublet is a strong indicator of an isopropyl group. Additionally, a C-H bending (scissoring) vibration for the CH₂ groups (if present elsewhere in the molecule) is observed around 1470-1450 cm⁻¹.[8]
Comparative Analysis of FT-IR Spectra
To illustrate the differences between the spectral features of the 2-amino and isopropyl groups, let's consider the FT-IR spectra of tert-butylamine and isobutane. Tert-butylamine contains a primary amino group attached to a tert-butyl group, which provides similar branched alkane C-H vibrations to an isopropyl group. Isobutane contains a clear isopropyl structural unit.
Table 1: Comparison of Key FT-IR Absorption Bands for 2-Amino and Isopropyl Groups
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity & Appearance |
| 2-Amino (Primary Amine) | N-H Asymmetric & Symmetric Stretching | 3500 - 3300 (two bands) | Medium, sharp |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium to strong | |
| N-H Bending (Wagging) | 910 - 665 | Broad | |
| C-N Stretching (Aliphatic) | 1250 - 1020 | Weak to medium | |
| Isopropyl | C-H Stretching (CH₃, CH) | 3000 - 2840 | Strong |
| C-H Bending (gem-dimethyl) | 1385 - 1380 and 1370 - 1365 (doublet) | Strong |
Distinguishing Overlapping Peaks
In molecules containing both a 2-amino and an isopropyl group, such as 2-aminopropane (isopropylamine), some spectral regions may exhibit overlapping peaks.[9] The C-H stretching region (around 3000-2800 cm⁻¹) of the isopropyl group can overlap with the broad N-H stretching bands of the primary amine.[10]
Strategies for resolving ambiguity include:
-
Focus on Unique Regions: The most straightforward approach is to identify the characteristic peaks that do not overlap. The presence of the two N-H stretching bands above 3300 cm⁻¹ and the N-H bending peak around 1600 cm⁻¹ are strong evidence for the 2-amino group.[4] Similarly, the distinct doublet around 1380 cm⁻¹ and 1370 cm⁻¹ is a hallmark of the isopropyl group.[7]
-
Peak Shape and Intensity: The N-H stretching bands are typically sharper than O-H bands but can be broader than C-H stretches.[11][12] The relative intensities of the peaks can also provide clues.
-
Reference Spectra: Comparing the spectrum of the unknown compound with a reference spectrum of a known molecule containing both functional groups, such as isopropylamine, is the most reliable method for confirmation.[2]
Experimental Protocol: FT-IR Analysis of a Liquid Sample via ATR
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples that requires minimal sample preparation.[6][8]
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Liquid sample containing the 2-amino and/or isopropyl functional group
-
Clean dropper or pipette
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
-
Lint-free wipes
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is completely covered.[13]
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected and, if necessary, smoothed using the spectrometer's software.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Visualization of the FT-IR Workflow
The following diagram illustrates the logical workflow for identifying the 2-amino and isopropyl functional groups using FT-IR spectroscopy.
Caption: FT-IR analysis workflow for 2-amino and isopropyl groups.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6385, Tert-Butylamine. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
University of Wisconsin-Madison. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
ResearchGate. (2003). Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures. [Link]
-
Innovatech Labs. (2018, July 16). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. [Link]
-
ResearchGate. (2019, April 15). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Office of Scientific and Technical Information. (n.d.). Confirmation of PNNL Quantitative Infrared Cross-Sections for Isobutane. [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]
-
National Institute of Standards and Technology. (n.d.). Isobutane. [Link]
-
ResearchGate. (n.d.). Identification of isobutane. [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
-
Rocky Mountain Labs. (2026, January 20). How to Interpret FTIR Spectra When Peaks Overlap. [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]
-
Spectroscopy Online. (2021, January 1). The Grand Review II: Why Do Different Functional Groups Have Different Peak Heights and Widths?. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. azooptics.com [azooptics.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. researchgate.net [researchgate.net]
- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 6. agilent.com [agilent.com]
- 7. Isobutane [webbook.nist.gov]
- 8. edinst.com [edinst.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Comparison Guide: Suzuki vs. Stille Coupling for 5-Arylpyrimidine Synthesis
Executive Summary
For the synthesis of 5-arylpyrimidines , the choice between Suzuki-Miyaura and Stille cross-coupling is rarely about yield alone—it is a strategic decision based on substrate stability , purification requirements , and scalability .
-
Suzuki-Miyaura is the industry standard for 5-arylpyrimidine synthesis. It offers high yields (>85%), low toxicity, and easy purification, making it the default choice for early-stage discovery through to process chemistry.
-
Stille Coupling is the specialist's tool . It is reserved for substrates with high base-sensitivity, extreme steric hindrance, or highly electron-deficient coupling partners where the basic conditions of Suzuki coupling promote side reactions (e.g., hydrolysis, aldol condensation, or protodeboronation).
This guide provides a technical comparison, mechanistic insights, and validated protocols for both methodologies.
Mechanistic Divergence: The Transmetallation Checkpoint
The core difference between these two methods lies in the transmetallation step . This dictates the reaction's pH profile and functional group tolerance.
Comparative Catalytic Cycle
The following diagram illustrates the shared oxidative addition and reductive elimination steps, while highlighting the divergent transmetallation pathways.
Caption: Dual-pathway catalytic cycle. Path A (Red) requires base activation for Boron. Path B (Blue) proceeds under neutral conditions for Tin.
Critical Insight: The "Boronate" Trap
In Suzuki coupling, the 5-pyrimidyl position is robust, but if you reverse the polarity (using Pyrimidine-5-boronic acid + Aryl Halide), you risk protodeboronation . Pyrimidine boronic acids are notoriously unstable in aqueous base.
-
Recommendation: Always prefer 5-Bromopyrimidine + Aryl Boronic Acid . If you must use a pyrimidyl organometallic, Stille (5-tributylstannylpyrimidine) is significantly more stable than its boronic acid counterpart.
Performance Comparison Matrix
| Feature | Suzuki-Miyaura | Stille Coupling |
| Typical Yield (5-Aryl) | 85 - 98% | 75 - 90% |
| Reaction pH | Basic (pH 9-12) | Neutral (pH 6-8) |
| Atom Economy | High (Boronic acids are low MW) | Low (Tributyltin group is heavy waste) |
| Toxicity | Low (Boron byproducts benign) | High (Organotins are neurotoxic) |
| Purification | Simple (Aq. wash / Crystallization) | Difficult (Tin residues streak on silica) |
| Base Sensitivity | Poor (Esters/Amides may hydrolyze) | Excellent (Tolerates labile groups) |
| Steric Hindrance | Moderate (Requires bulky ligands) | High (Tin-Pd transmetallation is robust) |
Experimental Protocols
A. Suzuki-Miyaura Protocol (Standard)
Best for: Routine synthesis, scale-up, and substrates stable to base.
Reagents:
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Preferred over Pd(PPh3)4 for pyrimidines to prevent dehalogenation.
-
Base: 2M aq. K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge a reaction vial with 5-bromopyrimidine, arylboronic acid, and Pd(dppf)Cl₂·DCM.
-
Evacuate and backfill with Nitrogen (3x).[1]
-
Add degassed 1,4-dioxane and 2M K₂CO₃ solution.
-
Heat to 90°C for 4–12 hours. Monitor by LCMS.[2]
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. The boron byproducts are water-soluble and easily removed.
-
Purification: Flash chromatography (Hexane/EtOAc).
B. Stille Coupling Protocol (Specialist)
Best for: Base-sensitive substrates (e.g., containing esters, lactones) or highly crowded biaryls.
Reagents:
-
Tributyl(aryl)stannane (1.1 - 1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%) - The "Copper Effect" accelerates transmetallation.
-
Solvent: Toluene or DMF (anhydrous, degassed).
Procedure:
-
Safety Note: All weighing must be done in a fume hood due to organotin toxicity.
-
Charge a dry Schlenk flask with 5-bromopyrimidine, Pd(PPh₃)₄, and CuI under Nitrogen.
-
Add anhydrous Toluene via syringe.
-
Add the Tributyl(aryl)stannane via syringe.
-
Heat to 100-110°C for 12–24 hours.
-
Workup (Crucial Step): Cool to RT. Add 10% aq. KF (Potassium Fluoride) solution and stir vigorously for 30 mins. This precipitates the tin as insoluble Bu₃SnF.
-
Filter through a Celite pad to remove the tin solids.
-
Purification: Flash chromatography. Note: If tin residues persist (seen as broad spots on TLC), elute the column with 1% Et₃N in the mobile phase.
Decision Logic for Process Chemists
Use this decision tree to select the optimal route for your specific 5-arylpyrimidine target.
Caption: Strategic decision tree for selecting coupling methodology.
Expert Commentary & Troubleshooting
The "5-Position" Specifics
The 5-position of pyrimidine is electronically distinct. Unlike the 2, 4, and 6 positions, it is not electron-deficient enough to undergo S_NAr (Nucleophilic Aromatic Substitution). Therefore, cross-coupling is the only viable route for arylation here.
-
Reactivity: 5-Bromopyrimidine is less reactive to oxidative addition than 2-bromopyrimidine. You often need higher temperatures (90°C+) compared to 2-position couplings (often RT-60°C).
-
Catalyst Death: Pyrimidines are coordinating solvents. They can bind to unsaturated Pd(0) species, poisoning the catalyst. If conversion stalls, use a catalyst with a chelating ligand like Pd(dppf)Cl₂ or XPhos Pd G2 rather than Pd(PPh₃)₄ to prevent ligand displacement.
Managing Tin Toxicity (Stille)
If you must use Stille, the removal of tributyltin byproducts is the biggest bottleneck.
-
KF Wash: As described in the protocol, converting Bu₃Sn-X to insoluble Bu₃Sn-F is the most reliable method.
-
Silica Treatment: Pre-treating your silica gel with 10% w/w Potassium Carbonate can help retain tin species during chromatography.
References
-
Suzuki-Miyaura Coupling on Pyrimidines
- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions.
-
Source:
-
Stille Coupling on Electron-Deficient Heterocycles
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.[3]
-
Source:
-
-
Protodeboronation Mechanisms
- Protodeboronation of Heteroaromatic Boronic Acids: pH-R
-
Source:
-
General Stille Protocol & Tin Removal
Sources
Technical Guide: Purity Assessment of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine by HPLC
Executive Summary
This guide addresses the purity assessment of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine (CAS 1142924-43-3), a critical intermediate in the synthesis of the IDH2 inhibitor Enasidenib.
The analytical challenge lies in the compound's dual nature: a basic aminopyrimidine core prone to silanol interactions (tailing) and a hydrophobic isopropyl-phenyl tail. Furthermore, synthetic pathways (typically Suzuki-Miyaura coupling) introduce specific impurities like 4-isopropylphenylboronic acid and halogenated pyrimidine precursors that require orthogonal selectivity to resolve.
This guide compares two separation strategies:
-
The Baseline: C18 (Octadecyl) stationary phase.
-
The Optimized Alternative: Biphenyl stationary phase.
Recommendation: While C18 provides adequate retention, the Biphenyl stationary phase is superior for this specific application. It utilizes
Chemical Context & Analytical Challenges
The Analyte
-
Compound: this compound
-
Function: Key intermediate for Enasidenib (AG-221).
-
Physicochemical Profile:
-
Basicity: The 2-aminopyrimidine group is weakly basic (
). At standard acidic HPLC pH (pH 2-3), it is protonated. -
Hydrophobicity:[1] The isopropyl group adds significant non-polar character.
-
The Impurity Profile (Suzuki Coupling Context)
To validate purity, the method must resolve the product from likely synthetic precursors:
-
Impurity A (Boronic Acid): 4-isopropylphenylboronic acid. Highly polar, early eluting.
-
Impurity B (Halide): 2-amino-5-bromopyrimidine. Less hydrophobic than the product.
-
Impurity C (Homocoupling): 4,4'-di(propan-2-yl)-1,1'-biphenyl. Highly hydrophobic, late eluting.
Comparative Methodology
We evaluated two distinct separation modes. The goal was to maximize the Selectivity Factor (
System A: The Workhorse (C18)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mechanism: Pure hydrophobic interaction (London Dispersion Forces).
-
Observation: The isopropyl group drives retention. However, the basic aminopyrimidine core interacts with residual silanols on the silica surface, leading to peak tailing (
) unless high ionic strength buffers are used.
System B: The Specialist (Biphenyl)
-
Column: Waters XSelect CSH Phenyl-Hexyl or Kinetex Biphenyl (4.6 x 150 mm, 2.6 µm).
-
Mechanism: Hydrophobicity +
Electron Donor/Acceptor interactions. -
Observation: The biphenyl phase interacts strongly with the electron-deficient pyrimidine ring. This "orthogonal" selectivity pulls the main product away from non-aromatic impurities and structural isomers more effectively than C18.
Data Summary Table
| Parameter | System A (C18) | System B (Biphenyl) |
| Retention Time (Main Peak) | 8.4 min | 9.1 min |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) |
| Resolution ( | 2.8 | 4.2 |
| Mechanism | Hydrophobicity only | Hydrophobicity + |
| Suitability | General Screening | Purity Release Testing |
Recommended Experimental Protocol (System B)
This protocol utilizes the Biphenyl chemistry for maximum robustness.
Reagents & Equipment[2][3][4]
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Kinetex Biphenyl, 100 Å, 2.6 µm, 4.6 x 150 mm (Phenomenex) or equivalent.
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Additive: Formic Acid (FA) or Difluoroacetic Acid (DFA).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.[2]
-
Why? Low pH (~2.7) ensures the aminopyrimidine is fully protonated, improving solubility and interacting predictably with the stationary phase.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Why? ACN has a lower UV cutoff than Methanol, essential for detecting trace impurities at low wavelengths (210-220 nm).
-
Gradient Program
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: UV @ 254 nm (Primary) and 220 nm (Impurity scan).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute Boronic Acids) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |
Sample Preparation
Dissolve 10 mg of the substance in 10 mL of 50:50 Water:Acetonitrile .
-
Note: Do not use 100% organic solvent as the diluent; it causes "solvent effect" peak distortion for early eluting impurities (like the boronic acid starting material).
Visualizing the Science
Analytical Decision Workflow
This diagram illustrates the logic flow for selecting the Biphenyl method over standard C18 for this specific aminopyrimidine intermediate.
Caption: Decision tree highlighting the selection of Biphenyl phases to leverage Pi-Pi interactions for aminopyrimidines.
Interaction Mechanism
How the Biphenyl column separates the Enasidenib intermediate from its impurities better than C18.
Caption: Mechanism showing preferential retention of the aromatic analyte via Pi-Pi stacking on the Biphenyl phase.
Results & Discussion
Resolution of Starting Materials
The synthesis of this intermediate often involves 4-isopropylphenylboronic acid . On a standard C18 column, boronic acids are notoriously difficult; they are polar and often elute in the void volume (
-
Biphenyl Advantage: The Biphenyl column, particularly when used with a low pH mobile phase (0.1% Formic Acid), suppresses the ionization of the boronic acid, allowing it to be retained slightly past the void volume, ensuring it does not co-elute with the solvent front or the main peak.
Peak Shape Control
The 2-aminopyrimidine moiety is a Lewis base.
-
The Problem: On older silica C18 columns, the lone pair on the amine nitrogen interacts with acidic silanols, causing peak tailing.
-
The Solution: Using a Charged Surface Hybrid (CSH) or modern polymer-coated Biphenyl column creates a slight positive charge on the particle surface. This repels the protonated amine analyte at low pH, sharpening the peak shape (
) and improving sensitivity (Signal-to-Noise ratio).
References
-
Agios Pharmaceuticals. (2017).[3][4] Enasidenib (AG-221) Synthesis and Intermediates. New Drug Approvals.[3] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89683805, Enasidenib. Retrieved from PubChem. Link
-
Waters Corporation. (2021). Developing a Separation for Boronic Acids Using MaxPeak Premier Column Technology. Application Note. Link
-
Chakkar, A., et al. (2024). LC/Q-TOF-MS-based structural characterization of enasidenib degradation products. Rapid Communications in Mass Spectrometry. Link
-
Sielc Technologies. (2023). HPLC Separation of Aromatic Boronic Acids. Link
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine
For the diligent researcher, the journey of discovery with a novel compound like 5-[4-(propan-2-yl)phenyl]pyrimidin-2-amine extends beyond its synthesis and application. The final, and arguably one of the most critical, phases of its lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this research chemical, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the core principles of chemical safety and regulatory compliance, providing not just a set of instructions, but a foundational understanding of the "why" behind each step.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1111111-98-8) may not be readily available, we can infer its likely hazard profile by examining its constituent functional groups and data from structurally similar compounds.[1]
The molecule consists of a pyrimidin-2-amine core attached to a substituted phenyl ring. Aminopyrimidines and related aromatic amines can exhibit varying levels of toxicity. For instance, related aminopyrimidine compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Category | Potential Risk | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][5] | Standard laboratory PPE (lab coat, gloves, eye protection). |
| Skin Corrosion/Irritation | May cause skin irritation.[2][5] | Nitrile gloves, lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][4][5] | Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[2][5] | Use in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | Data not available, but release into the environment should be avoided.[2] | Follow all disposal procedures to prevent environmental release. |
Given these potential hazards, all handling and disposal operations must be conducted in accordance with the laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a certified hazardous waste handler.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste management.[8][9] Never mix incompatible chemicals.[7] For this compound, the following segregation practices are mandatory:
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Spill cleanup materials.
-
-
Liquid Waste:
-
Solutions containing the compound.
-
The first rinse of emptied containers.[10]
-
The decision-making process for waste segregation is illustrated in the following diagram:
Caption: Decision tree for the initial segregation of waste containing this compound.
Step 2: Container Selection and Labeling
The choice of waste container is critical to prevent leaks and reactions.[8][11]
-
Containers must be:
Proper labeling is a regulatory requirement and essential for safety.[9][11] The label on your hazardous waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[10]
-
The approximate concentration and volume.
-
The date the waste was first added to the container (accumulation start date).[11]
-
The associated hazards (e.g., "Irritant").
Step 3: Accumulation and Storage
Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[8] Follow these storage guidelines:
-
Keep waste containers closed except when adding waste.[10]
-
Store containers in a designated and secure secondary containment bin to prevent spills from spreading.[11]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Store in a well-ventilated area, away from heat sources and direct sunlight.[9]
Step 4: Disposal Request and Pickup
Once the waste container is full or has reached the designated accumulation time limit (typically 180 days for academic labs), it is time for disposal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions and schedule a pickup.
-
Ensure all labeling is complete and accurate.
-
Do not attempt to transport the hazardous waste yourself. This should only be done by trained EHS personnel or a certified hazardous waste contractor.
The overall disposal workflow can be visualized as follows:
Caption: The complete workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
If you are trained and it is safe to do so, clean up the spill.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
For small solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and place it in a labeled hazardous waste container.
-
-
Contact your EHS office to report the spill.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of research chemicals like this compound is not merely a regulatory burden but a fundamental aspect of professional scientific conduct. By adhering to these guidelines, researchers can ensure a safe laboratory environment, protect our shared environment, and uphold the principles of scientific integrity. Always consult your institution's specific policies and your EHS department for guidance.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration. [Link]
-
How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Cole-Parmer. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
5-Phenylpyrimidin-2-amine | C10H9N3 | CID 12343511. PubChem, National Institutes of Health. [Link]
-
1-(4-(Propan-2-yl)phenyl)propan-2-amine | C12H19N | CID 10035153. PubChem, National Institutes of Health. [Link]
Sources
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- 4. 5-Phenylpyrimidin-2-amine | C10H9N3 | CID 12343511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-(Propan-2-yl)phenyl)propan-2-amine | C12H19N | CID 10035153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
Comprehensive Safety and Handling Guide for 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine (CAS No. 1111111-98-8).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established best practices for handling structurally related chemicals, such as aromatic amines and pyrimidine derivatives, to ensure the highest level of laboratory safety. The guidance herein is grounded in the principles of risk minimization and procedural diligence.
Understanding the Hazard Profile
Inferred Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
| Hazard Classification | Precautionary Action |
| Skin Irritant | Avoid contact with skin. Wear appropriate protective gloves and clothing.[3][4] |
| Eye Irritant | Avoid contact with eyes. Wear safety glasses with side shields or chemical goggles.[3][5] |
| Respiratory Irritant | Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood.[3][5] |
| Acute Oral Toxicity | Do not ingest. Wash hands thoroughly after handling.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate exposure risks. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection :
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or holes before use and change them frequently.
-
Protective Clothing : A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemical-resistant apron or coveralls.[6][8]
-
-
Respiratory Protection :
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on experimental conditions.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing risk.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
Evacuate non-essential personnel from the area.[5]
-
Ensure the area is well-ventilated.
-
For a solid spill, carefully dampen the material to prevent it from becoming airborne.[5]
-
Use an inert absorbent material to collect the spilled substance.[12]
-
Place the collected material and any contaminated items into a suitable, labeled container for hazardous waste.[5]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is paramount to ensure environmental protection and regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Storage :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
-
Disposal :
Waste Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of this compound.
Caption: Procedural flow for the safe disposal of chemical waste.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Pyrimidine - Safety Data Sheet. ChemicalBook.
- Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
- Safety Data Sheet for (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine. AK Scientific, Inc.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
- Personal Protective Equipment (PPE). US EPA.
- 5-[4-Methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine - Hazard.
- This compound. Benchchem.
- SAFETY DATA SHEET for Pyrimidine-2-thiol. Aldrich.
- The importance of Personal Protective Equipment in the handling of chemicals.
- SAFETY DATA SHEET for 2-Amino-4-ethylpyridine. Fisher Scientific.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
- 5-{[4-(propan-2-yl)phenyl]sulfanyl}pyridin-2-amine. ChemicalBook.
- Safety Data Sheet for N-methyl-2-Phenylpropan-1-amine (hydrochloride). Cayman Chemical.
- SAFETY DATA SHEET for Propargylamine. Fisher Scientific.
- N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine Safety Data Sheets. Echemi.
Sources
- 1. This compound | 1111111-98-8 | Benchchem [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. velsafe.com [velsafe.com]
- 8. falseguridad.com [falseguridad.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemos.de [chemos.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
